C.I. Acid Red 138
Description
The exact mass of the compound this compound, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHGIACASUWJC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065944 | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15792-43-5 | |
| Record name | Acid Red 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015792435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[2-(4-dodecylphenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
C.I. Acid Red 138: An In-Depth Technical Guide to Solubility in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties of C.I. Acid Red 138
This compound is a monoazo dye characterized by the presence of two sulfonate groups, which contribute to its solubility in aqueous solutions. A summary of its key properties is presented in the table below.
| Property | Value |
| C.I. Name | Acid Red 138 |
| C.I. Number | 18073 |
| CAS Number | 15792-43-5[1] |
| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂[1] |
| Molecular Weight | 677.74 g/mol [1] |
| Appearance | Red Powder |
| Chemical Class | Monoazo[2] |
Aqueous Solubility of this compound
Published data on the quantitative solubility of this compound is limited. Technical data sheets describe its solubility in water qualitatively as "soluble" or "slightly soluble".[2] However, one study reports the preparation of an aqueous solution of this compound at a concentration of 10 g/L, indicating that its solubility in water is at least this high under the conditions used in that research.
It is important to note that the term "soluble" can be broad. For practical applications in research and drug development, a more precise understanding of the solubility limits in specific biological buffers is often necessary.
Factors Influencing Solubility in Biological Buffers
The solubility of this compound in a specific biological buffer can be influenced by several factors. Understanding these factors is crucial for preparing stable and accurate solutions.
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pH: As an acid dye with two sulfonate groups, the pH of the buffer is a critical determinant of solubility. In more acidic solutions, the sulfonate groups are protonated, which can decrease the overall charge of the molecule and potentially reduce its solubility. Conversely, in neutral to alkaline solutions, the sulfonate groups will be deprotonated, enhancing the molecule's polarity and likely increasing its solubility in aqueous media.
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Buffer Composition and Ionic Strength: The type and concentration of salts in a biological buffer can impact the solubility of this compound. High concentrations of salts can lead to a "salting-out" effect, where the solubility of the dye decreases due to competition for water molecules for hydration. Therefore, the solubility in a high ionic strength buffer like some formulations of PBS may differ from that in a lower ionic strength buffer like Tris-HCl.
-
Temperature: The solubility of many solids in liquids increases with temperature. While specific data for this compound is unavailable, it is a general principle that should be considered, especially when preparing concentrated stock solutions.
-
Presence of Co-solvents: For azo dyes with limited aqueous solubility, the addition of a small amount of an organic co-solvent can significantly enhance solubility. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. However, the final concentration of the co-solvent must be carefully controlled to avoid any adverse effects on downstream biological assays.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound in a specific biological buffer, the following experimental protocol, based on the shake-flask method, is recommended. This method is considered the gold standard for solubility determination.
Materials
-
This compound powder
-
Biological buffer of interest (e.g., PBS, TBS, cell culture medium)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
UV-Vis spectrophotometer and cuvettes
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the biological buffer in a sealed, transparent container (e.g., a glass vial or flask). The amount of excess powder should be sufficient to ensure that undissolved solid remains after equilibration.
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection can help determine if equilibrium has been reached (i.e., the concentration of the dissolved dye in the supernatant no longer changes over time).
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the container from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution (supernatant) from the excess solid, centrifuge a portion of the mixture at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter.
-
-
Quantification of Dissolved Dye:
-
Prepare a series of standard solutions of this compound of known concentrations in the same biological buffer.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The λmax for this compound is in the visible range.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
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Dilute the filtered saturated solution with the biological buffer to a concentration that falls within the linear range of the calibration curve.
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Measure the absorbance of the diluted saturated solution.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific biological buffer under the tested conditions.
-
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While detailed quantitative solubility data for this compound in a wide range of biological buffers is not extensively documented, its chemical structure suggests that its solubility is influenced by pH, ionic strength, and temperature. For researchers and professionals requiring precise solubility information for their specific applications, the provided experimental protocol offers a reliable method for its determination. Careful consideration of the factors outlined in this guide will aid in the preparation of accurate and stable solutions of this compound for use in various scientific and developmental endeavors.
References
Unlocking the Potential of C.I. Acid Red 138 for Fluorescence Microscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorescence microscopy is an indispensable tool in modern biological research, enabling the visualization of cellular structures and processes with high specificity. The selection of appropriate fluorescent probes is critical for successful imaging. While a vast array of commercial fluorescent dyes exists, the exploration of non-conventional fluorophores, such as textile dyes, can offer cost-effective and novel staining characteristics.
C.I. Acid Red 138 (C.I. 18073; CAS 15792-43-5) is a water-soluble, red anionic dye.[1][2] Its chemical structure, a single azo class dye, suggests the potential for fluorescence.[2] This guide details the necessary steps to characterize the spectral properties of this compound and provides a foundational protocol for its use in cellular imaging.
Physicochemical and Spectral Properties (Hypothetical)
As the specific spectral properties of this compound for fluorescence microscopy are not well-documented, the following table presents a template for the data that needs to be experimentally determined.
| Property | Value (To Be Determined) | Description |
| Chemical Formula | C₃₀H₃₇N₃Na₂O₈S₂ | The molecular formula of the disodium salt.[2] |
| Molecular Weight | 677.74 g/mol | The molecular weight of the disodium salt.[2] |
| Absorbance Maximum (λₐ) | e.g., ~500-550 nm | The wavelength at which the dye shows maximum absorption of light. |
| Excitation Maximum (λₑₓ) | e.g., ~540-560 nm | The wavelength of light that most efficiently excites the dye to a higher energy state, leading to fluorescence. |
| Emission Maximum (λₑₘ) | e.g., ~580-620 nm | The wavelength of light emitted by the dye as it returns to its ground state. |
| Molar Absorptivity (ε) | e.g., >30,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |
| Quantum Yield (Φ) | e.g., >0.1 | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. |
| Stokes Shift | e.g., >30 nm | The difference in wavelength between the excitation maximum and the emission maximum. |
Experimental Protocols
Characterization of Spectral Properties
This section provides a detailed workflow for determining the key photophysical parameters of this compound.
Objective: To determine the absorption maximum, excitation maximum, emission maximum, molar absorptivity, and fluorescence quantum yield of this compound in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS).
Materials:
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This compound powder
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Phosphate-Buffered Saline (PBS), pH 7.4
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Spectrophotometer
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Spectrofluorometer
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Quartz cuvettes (1 cm path length)
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A known fluorescence standard with similar excitation/emission ranges (e.g., Rhodamine B in ethanol)
Methodology:
-
Preparation of Stock Solution:
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Accurately weigh a small amount of this compound powder.
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Dissolve it in PBS to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.
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Determination of Absorbance Spectrum and Molar Absorptivity:
-
Prepare a series of dilutions of the stock solution in PBS (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
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Using the spectrophotometer, measure the absorbance of each dilution across a relevant wavelength range (e.g., 300-700 nm) to identify the absorbance maximum (λₐ).
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According to the Beer-Lambert law (A = εcl), plot the absorbance at λₐ against the concentration.
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The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot.
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-
Determination of Excitation and Emission Spectra:
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Using a dilute solution of this compound (e.g., 10 µM in PBS) in the spectrofluorometer:
-
To determine the emission spectrum, set the excitation wavelength to the determined λₐ and scan a range of emission wavelengths (e.g., λₐ + 20 nm to 800 nm). The peak of this spectrum is the emission maximum (λₑₘ).
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To determine the excitation spectrum, set the emission wavelength to the determined λₑₘ and scan a range of excitation wavelengths (e.g., 300 nm to λₑₘ - 20 nm). The peak of this spectrum is the excitation maximum (λₑₓ).
-
-
-
Determination of Fluorescence Quantum Yield (Relative Method):
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Prepare a solution of the reference standard (e.g., Rhodamine B in ethanol) with a known quantum yield (Φ_std) and an absorbance at the excitation wavelength similar to that of the this compound sample (ideally < 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity (F) and absorbance (A) of both the this compound sample and the standard at the same excitation wavelength.
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Calculate the quantum yield (Φ_sample) of this compound using the following equation: Φ_sample = Φ_std * (F_sample / F_std) * (A_std / A_sample) * (η_sample² / η_std²) (where η is the refractive index of the solvent).
-
Workflow Diagram:
Caption: Workflow for the spectral characterization of a novel fluorophore.
Protocol for Staining of Cultured Cells
This section provides a general protocol for staining both live and fixed cells with this compound. Optimization of dye concentration, incubation time, and fixation method is crucial and should be performed for each cell type and experimental condition.
Materials:
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Cultured cells on glass coverslips or in imaging-compatible plates
-
This compound stock solution (1 mM in PBS)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
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Mounting medium
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Fluorescence microscope with appropriate filter sets (based on the determined excitation and emission maxima)
Methodology for Live-Cell Staining:
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Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve a range of final concentrations for optimization (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).
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Cell Staining:
-
Remove the culture medium from the cells.
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Add the staining solution to the cells.
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Incubate at 37°C for a range of times (e.g., 15 min, 30 min, 60 min).
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-
Washing:
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Remove the staining solution.
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Wash the cells 2-3 times with pre-warmed PBS or complete medium.
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-
Imaging:
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Add fresh pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope.
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Methodology for Fixed-Cell Staining:
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Cell Fixation:
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Wash cells with PBS.
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Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.
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Wash cells 3 times with PBS.
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-
Permeabilization (Optional):
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If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes.
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Wash cells 3 times with PBS.
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-
Staining:
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Dilute the this compound stock solution in PBS to the optimized concentration.
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Add the staining solution to the fixed cells and incubate for the optimized time at room temperature.
-
-
Washing:
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Remove the staining solution.
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Wash the cells 3 times with PBS.
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-
Mounting and Imaging:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Image the stained cells.
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Workflow Diagram:
Caption: Parallel workflows for live and fixed cell staining.
Potential Applications and Considerations
As an acidic dye, this compound is anionic and, in a biological context, may preferentially bind to positively charged cellular components such as proteins in the cytoplasm or extracellular matrix. Its utility as a nuclear or organelle-specific stain would need to be empirically determined.
Key Considerations:
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Photostability: The resistance of the dye to photobleaching upon repeated exposure to excitation light needs to be assessed.
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Cytotoxicity: For live-cell imaging, it is crucial to determine the concentration range of this compound that does not adversely affect cell viability or function.
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Specificity: Co-staining with well-characterized organelle-specific fluorescent probes will be necessary to determine the subcellular localization of this compound.
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Filter Compatibility: Based on the determined excitation and emission spectra, appropriate filter sets for the fluorescence microscope must be selected to ensure optimal signal detection and minimize bleed-through.
Conclusion
While this compound is not a conventionally used fluorophore in biological research, its chemical properties suggest that it may hold potential as a fluorescent stain. This guide provides the necessary framework for a systematic evaluation of its photophysical characteristics and its applicability in fluorescence microscopy. Through the detailed experimental protocols outlined, researchers can undertake a thorough characterization and potentially add a novel and cost-effective tool to their imaging repertoire. Further investigation is required to validate its performance and define its specific applications in cell biology and drug development.
References
An In-depth Technical Guide on the Protein Binding Mechanism of C.I. Acid Red 138
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core principles, experimental methodologies, and data interpretation related to the interaction of C.I. Acid Red 138 with proteins.
Core Principles of Acid Azo Dye-Protein Interactions
The binding of acid azo dyes, a class to which this compound belongs, to proteins is a complex process governed by a variety of non-covalent interactions. These dyes typically form a stable complex with proteins, most notably with transport proteins like Human Serum Albumin (HSA). The formation of this complex can influence the dye's distribution, metabolism, and potential toxicity within a biological system.
The primary forces driving the formation of the dye-protein complex are:
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Hydrophobic Interactions: The nonpolar regions of the dye molecule interact with hydrophobic pockets on the protein surface.
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Hydrogen Bonding: Hydrogen bond donors and acceptors on both the dye and the protein form specific interactions.
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Van der Waals Forces: These are weak, short-range interactions that contribute to the overall stability of the complex.
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Electrostatic Interactions: The negatively charged sulfonate groups on the acid dye can interact with positively charged amino acid residues on the protein surface.
The binding process is often a spontaneous reaction, as indicated by a negative Gibbs free energy change (ΔG). The relative contributions of enthalpic (ΔH) and entropic (ΔS) changes determine the dominant binding forces.
Quantitative Analysis of Binding Affinity
The stability of the dye-protein complex is quantitatively described by the binding constant (K) and the number of binding sites (n). These parameters are typically determined through fluorescence quenching experiments. The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is quenched upon the binding of a ligand like an acid dye.
Table 1: Binding Parameters for the Interaction of Analogous Acid Azo Dyes with Human Serum Albumin (HSA)
| Dye | Temperature (K) | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) | Reference |
| C.I. Acid Red 2 | 298 | 2.557 x 10⁵ | ~1 | [1] |
| 304 | 2.461 x 10⁵ | ~1 | [1] | |
| 310 | 2.383 x 10⁵ | ~1 | [1] | |
| C.I. Acid Red 73 | 298 | Not explicitly stated | 1.71 | [2] |
Thermodynamic Parameters and Nature of Binding Forces
The thermodynamic parameters, enthalpy change (ΔH) and entropy change (ΔS), provide insight into the nature of the binding forces. These are calculated from the temperature dependence of the binding constant using the van't Hoff equation.
Table 2: Thermodynamic Parameters for the Interaction of C.I. Acid Red 2 with HSA
| Parameter | Value | Interpretation | Reference |
| ΔH | -4.512 kJ mol⁻¹ | Indicates an exothermic reaction. | [1] |
| ΔS | 88.38 J mol⁻¹ K⁻¹ | A positive entropy change suggests that hydrophobic interactions are a major driving force. |
Based on these parameters, the binding of C.I. Acid Red 2 to HSA is a spontaneous process driven by both hydrogen bonding and hydrophobic interactions.
Experimental Protocols
A multi-spectroscopic approach is typically employed to elucidate the binding mechanism between acid dyes and proteins.
3.1. Fluorescence Quenching Spectroscopy
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Objective: To determine the binding constant (K) and the number of binding sites (n).
-
Materials:
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Human Serum Albumin (HSA) solution of known concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
C.I. Acid Red dye solution of known concentration.
-
-
Procedure:
-
A fixed concentration of HSA solution is placed in a quartz cuvette.
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The fluorescence emission spectrum of HSA is recorded (typically with an excitation wavelength of 280 nm or 295 nm to selectively excite tryptophan).
-
Aliquots of the acid dye solution are incrementally added to the HSA solution.
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After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded again.
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The decrease in fluorescence intensity at the emission maximum is monitored as a function of the dye concentration.
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The experiments are repeated at different temperatures (e.g., 298 K, 304 K, 310 K) to determine the thermodynamic parameters.
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-
Data Analysis: The binding constant (K) and the number of binding sites (n) can be calculated using the Stern-Volmer equation and the double logarithm regression equation.
3.2. Circular Dichroism (CD) Spectroscopy
-
Objective: To investigate conformational changes in the secondary structure of the protein upon dye binding.
-
Procedure:
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Far-UV CD spectra (200-250 nm) of HSA are recorded in the absence and presence of increasing concentrations of the acid dye.
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The changes in the characteristic peaks for α-helices (negative bands at 208 and 222 nm) are monitored.
-
-
Interpretation: A change in the CD spectrum of HSA upon addition of the dye indicates alterations in the protein's secondary structure. For instance, studies on C.I. Acid Red 73 showed a slight change in the conformation of HSA upon binding.
3.3. Molecular Docking
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Objective: To predict the preferred binding site of the dye on the protein and to identify the specific amino acid residues involved in the interaction.
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Procedure:
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The 3D structure of the protein (e.g., from the Protein Data Bank) and the dye are used as input for a molecular docking software (e.g., AutoDock).
-
The software predicts the most favorable binding poses of the dye in the protein's binding pockets based on scoring functions that estimate the binding energy.
-
-
Interpretation: The results provide a visual representation of the interaction at the molecular level, highlighting potential hydrogen bonds and hydrophobic interactions. For C.I. Acid Red 73, molecular docking studies indicated that the main active binding site was in subdomain IB of HSA.
Visualizations
Experimental Workflow for Fluorescence Quenching
References
An In-depth Technical Guide to C.I. Acid Red 138 and Its Position in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the properties of C.I. Acid Red 138 and its applicability as a biological stain. Extensive research reveals a primary application in the textile industry with a notable absence of established protocols in biological research. This document serves to characterize this compound and to provide a comparative analysis with standard biological staining reagents, offering researchers a practical guide to proven alternatives.
Characterization of this compound
This compound is a synthetic azo dye.[1] Its primary documented use is in the textile industry for dyeing materials such as wool, silk, and nylon, valued for its deep red color and good water solubility.[1][2] While some chemical suppliers classify it under "Fluorescent Dye" and "Chemical Stain Analysis," specific applications and protocols for its use in a biological context are not available in scientific literature or technical documentation.[3][4]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| C.I. Name | Acid Red 138 | |
| C.I. Number | 18073 | |
| CAS Number | 15792-43-5 | |
| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂ | |
| Molecular Weight | 677.74 g/mol | |
| Synonyms | 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-2,7-Naphthalenedisulfonic acid disodium salt, Weak Acid Red B | |
| Appearance | Red to Dark Red Solid/Powder | |
| Solubility | Slightly soluble in water; Very slightly soluble in Methanol (heated, sonicated) |
This compound: Evidence as a Biological Stain
A comprehensive review of scientific literature and supplier databases did not yield any established protocols or applications for this compound as a biological stain for protein analysis or other biological applications. Its primary function remains within the textile and dye industry. For researchers requiring reliable and reproducible visualization of proteins, it is recommended to use well-established and validated staining methods.
Established Alternatives for Protein Staining in Biological Research
Several well-documented and highly effective protein stains are routinely used in research and drug development. The most common methods include Coomassie Brilliant Blue staining, Ponceau S staining, silver staining, and fluorescent staining.
Comparison of Common Protein Staining Methods:
| Feature | Coomassie Brilliant Blue (R-250/G-250) | Ponceau S | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~8-50 ng | ~100-200 ng | ~0.25-1 ng | ~0.25-1 ng |
| Dynamic Range | Moderate | Narrow | Narrow | Wide (>3 orders of magnitude) |
| Staining Time | Hours to overnight | < 15 minutes | Time-consuming and complex | 90 minutes to overnight |
| Reversibility | Generally irreversible | Reversible | Irreversible | Not applicable |
| Compatibility with Mass Spectrometry | Yes | Yes | Limited (protocol dependent) | Yes |
Experimental Workflows and Protocols
A general workflow for staining proteins in polyacrylamide gels involves three main stages: fixation, staining, and destaining.
Caption: General workflow for protein gel staining.
The following are condensed protocols for common protein staining techniques.
Ponceau S Staining Protocol (for Membranes):
-
Following protein transfer, wash the membrane in deionized water three times for 1 minute each to remove transfer buffer.
-
Immerse the membrane in Ponceau S staining solution and incubate with gentle agitation for 5-15 minutes at room temperature.
-
Wash the membrane with deionized water for 30-90 seconds until the desired band intensity is achieved.
-
For destaining, wash with 0.1N NaOH for 1-2 minutes, followed by a rinse in deionized water.
Coomassie Brilliant Blue Staining Protocol (R-250):
-
After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes.
-
Transfer the gel to the Coomassie R-250 staining solution (0.1% Coomassie R-250 in 40% methanol, 10% acetic acid) and incubate for 2 hours with gentle agitation.
-
Move the gel to a destaining solution (e.g., 30% methanol, 5% acetic acid) and shake until the background is clear and protein bands are distinct.
SYPRO Ruby Protein Gel Stain Protocol:
-
Fixation: Place the gel in a fixing solution (50% methanol, 7% acetic acid) and agitate for 30 minutes. Repeat with fresh fix solution.
-
Staining: Add SYPRO Ruby gel stain and agitate overnight, protected from light.
-
Washing: Transfer the gel to a wash solution (10% methanol, 7% acetic acid) and wash for 30 minutes.
-
Imaging: Rinse the gel with ultrapure water before imaging with a UV or blue-light transilluminator or a laser scanner.
Silver Staining Protocol (Modified from Morrissey, 1981):
-
Fix the gel in 50% methanol for 15 minutes, followed by 5% methanol for 15 minutes.
-
Sensitize the gel in 32 µM DTT for 15 minutes.
-
Briefly rinse with water, then incubate in 0.1% silver nitrate solution for 15 minutes.
-
Rinse briefly with water, then with a small amount of developing solution (3% sodium carbonate with 0.05% formaldehyde).
-
Add the remaining developing solution and incubate until bands reach the desired intensity.
-
Stop the reaction by adding solid citric acid.
Decision-Making for Protein Stain Selection
The choice of a protein stain is critical and depends on the experimental goals, such as required sensitivity and downstream applications.
Caption: Decision tree for selecting a protein stain.
Conclusion
References
C.I. Acid Red 138 for Protein Visualization in Polyacrylamide Gels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential application of C.I. Acid Red 138 for staining proteins in polyacrylamide gels. Due to a lack of established protocols for this specific dye in the scientific literature, this guide offers a comprehensive look at the underlying principles of acid dye staining, a comparison with standard methodologies, and a hypothetical protocol for the use of this compound. This information is intended to serve as a foundational resource for researchers interested in exploring alternative protein visualization reagents.
Introduction to Protein Staining in Polyacrylamide Gels
Following polyacrylamide gel electrophoresis (PAGE), protein staining is a critical step for the visualization and subsequent analysis of separated proteins. The choice of staining method depends on factors such as the required sensitivity, compatibility with downstream applications (e.g., mass spectrometry), cost, and laboratory safety considerations. While Coomassie Brilliant Blue and silver staining are the most prevalent methods, the exploration of other dyes, such as the azo dye this compound, could offer new possibilities in protein analysis.
The Mechanism of Acid Dye Staining
Acid dyes, including this compound, are anionic compounds that primarily interact with proteins through electrostatic interactions. In an acidic environment, the amino groups of amino acid residues (primarily lysine, arginine, and histidine) become protonated, conferring a net positive charge to the protein. The negatively charged sulfonic acid groups on the acid dye molecule then bind to these positively charged sites on the protein. This interaction is further stabilized by non-covalent Van der Waals forces and hydrophobic interactions.[1]
The staining process typically involves three key steps:
-
Fixation: The gel is immersed in a solution (commonly containing methanol and acetic acid) to precipitate the proteins within the gel matrix. This prevents the diffusion of the separated proteins and removes interfering substances like sodium dodecyl sulfate (SDS).[1]
-
Staining: The fixed gel is incubated with the dye solution, allowing the dye molecules to bind to the proteins.
-
Destaining: The gel is washed with a solution (often similar in composition to the fixation solution but with a lower concentration of the dye solvent) to remove unbound dye from the gel background, thereby increasing the contrast of the stained protein bands.[1]
Comparative Analysis of Common Protein Staining Methods
While specific quantitative data for this compound is not available, the following table summarizes the performance of commonly used protein staining methods to provide a benchmark for evaluation.
| Staining Method | Detection Limit (per band) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Advantages | Disadvantages |
| Coomassie Brilliant Blue R-250 | ~50 ng[2] | Moderate | Yes | Simple, inexpensive, quantitative.[2] | Moderate sensitivity, requires destaining. |
| Colloidal Coomassie G-250 | ~8-10 ng | Wide | Yes | Higher sensitivity than R-250, lower background. | Longer staining time. |
| Silver Staining | ~2-5 ng | Narrow | Limited (protocol dependent) | Very high sensitivity. | Complex protocol, can have high background, not always quantitative. |
| Fluorescent Dyes (e.g., SYPRO Ruby) | ~1-10 ng | Very Wide | Yes | High sensitivity, broad linear range, good for quantification. | Requires a fluorescence imager, more expensive. |
| Zinc Staining | Not specified | Not specified | Yes (reversible) | Fast, reversible. | Lower sensitivity. |
Experimental Protocols
As no established protocol for this compound exists for this application, a hypothetical protocol is provided below based on the general principles of acid dye staining. Researchers should consider this a starting point for optimization.
Hypothetical Protocol for this compound Staining
Materials:
-
Fixation Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid. Note: The optimal concentration of this compound may require empirical determination.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
-
Polyacrylamide gel with separated proteins.
-
Staining trays.
-
Orbital shaker.
Procedure:
-
Fixation:
-
Following electrophoresis, carefully place the polyacrylamide gel in a clean staining tray.
-
Add a sufficient volume of Fixation Solution to completely immerse the gel.
-
Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker.
-
-
Staining:
-
Discard the Fixation Solution.
-
Add the this compound Staining Solution to the tray, ensuring the gel is fully submerged.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The optimal staining time will need to be determined experimentally.
-
-
Destaining:
-
Pour off the staining solution. The solution can potentially be reused.
-
Add the Destaining Solution and agitate the gel.
-
Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a low-background.
-
-
Gel Imaging and Storage:
-
Once sufficiently destained, the gel can be imaged using a standard white light transilluminator or gel documentation system.
-
For long-term storage, the gel can be kept in deionized water at 4°C.
-
Visualizations
The following diagrams illustrate the general workflow for protein staining and the theoretical mechanism of interaction for an acid dye like this compound.
Caption: A general experimental workflow for staining proteins in polyacrylamide gels.
Caption: Theoretical mechanism of this compound interaction with proteins.
Conclusion
This compound, as a typical acid dye, holds theoretical potential for use as a protein stain in polyacrylamide gels. While specific protocols and performance data are not yet established, the principles of acid dye staining provide a solid foundation for its application. The hypothetical protocol and comparative data presented in this guide are intended to facilitate further research and optimization by scientists and professionals in the field. Empirical validation is necessary to determine the sensitivity, specificity, and compatibility of this compound with downstream analytical techniques.
References
Investigating C.I. Acid Red 138 for Histological Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Red 138, a sulfonated monoazo dye, is a synthetic colorant with established applications in the textile and leather industries. Its chemical properties as an anionic dye suggest a potential for use in histological staining, particularly as a cytoplasmic counterstain, by binding to cationic proteins within tissue samples. This technical guide explores the theoretical basis for the application of this compound in histology, outlines a framework for its validation, and provides hypothetical protocols based on the principles of acid dye staining. Due to a lack of established and validated histological protocols for this specific dye, this document serves as a foundational resource for researchers interested in investigating its efficacy and potential benefits in tissue-based studies.
Introduction to this compound
This compound, also known by its Colour Index number 18073 and CAS number 15792-43-5, is an acid dye characterized by its red hue.[1] Its molecular formula is C₃₀H₃₇N₃Na₂O₈S₂.[1] As a sulfonated azo dye, it is readily soluble in water.[2] The primary industrial applications of this compound are in the dyeing of protein-based materials such as wool, silk, and nylon.[1][2]
In the context of histology, the term "acid dye" refers to an anionic dye that carries a net negative charge. These dyes are attracted to and form ionic bonds with cationic (positively charged) tissue components. The most abundant cationic molecules in most cells are proteins, which are prevalent in the cytoplasm, muscle fibers, collagen, and red blood cells. This principle forms the basis for the use of common acid dyes like Eosin in the hematoxylin and eosin (H&E) staining method, where it provides a pink to red counterstain to the blue-purple hematoxylin-stained nuclei.
Mechanism of Staining
The staining mechanism of an acid dye like this compound in biological tissues is primarily based on electrostatic interactions. The negatively charged sulfonate groups (-SO₃⁻) on the dye molecule are attracted to positively charged amino groups (-NH₃⁺) present on amino acid residues (such as lysine and arginine) of cellular proteins.
The proposed mechanism for this compound staining can be visualized as follows:
References
Unveiling the Potential of C.I. Acid Red 138 as a Novel Fluorescent Probe in Cellular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of cellular structures and processes with high specificity and sensitivity. While a vast arsenal of such probes exists, the exploration of novel fluorophores with unique photophysical properties remains a critical endeavor. This technical guide investigates the potential of C.I. Acid Red 138, a commercially available monoazo dye, as a candidate fluorescent probe for cellular imaging. Currently utilized primarily in the textile industry, the inherent chromophoric and potential fluorophoric properties of its chemical structure warrant a systematic evaluation for applications in cell biology. This document provides a comprehensive overview of the known characteristics of this compound, alongside a proposed experimental framework to rigorously assess its suitability as a fluorescent probe. Detailed hypothetical protocols for photophysical characterization, cytotoxicity assessment, and cellular imaging are presented to guide researchers in this exploratory endeavor.
Introduction to Fluorescent Probes in Cell Biology
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the highly sensitive detection of these probes. In cell biology, fluorescent probes are designed to selectively target specific organelles, macromolecules, or ions, thereby enabling their visualization and the study of their dynamics in living or fixed cells. An ideal fluorescent probe should possess several key characteristics:
-
High Photostability: Resistance to photobleaching, allowing for prolonged imaging without significant signal loss.
-
High Quantum Yield: Efficient conversion of absorbed photons into emitted fluorescent photons, resulting in a bright signal.
-
Large Stokes Shift: A significant difference between the maximum absorption and emission wavelengths to minimize self-absorption and improve signal-to-noise ratio.
-
Low Cytotoxicity: Minimal impact on cell viability and normal cellular functions.
-
High Specificity: Selective accumulation in the target organelle or binding to the target molecule.
-
Cell Permeability: The ability to cross the cell membrane to reach intracellular targets in live-cell imaging.
This compound: Known Properties and Potential
This compound is a synthetic dye belonging to the monoazo class of compounds.[1] Its primary application is in the dyeing of textiles, leather, and paper.[2] While its use as a fluorescent probe in cell biology has not been documented in scientific literature, its chemical structure suggests potential for fluorescence.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in Table 1.[1][3][4]
| Property | Value |
| C.I. Name | Acid Red 138 |
| CAS Number | 15792-43-5 |
| Chemical Class | Monoazo |
| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂ |
| Molecular Weight | 677.74 g/mol |
| Appearance | Red Powder |
| Solubility | Soluble in water, slightly soluble in methanol |
Comparative Analysis with an Established Red Fluorescent Probe
To contextualize the potential of this compound, its known properties are compared with those of a well-established red fluorescent probe, MitoTracker™ Red CMXRos, in Table 2. It is important to note that the photophysical and biological properties of this compound are currently unknown and require experimental determination.
| Property | This compound | MitoTracker™ Red CMXRos (Typical Values) |
| Excitation Max (nm) | To be determined | ~579 |
| Emission Max (nm) | To be determined | ~599 |
| Quantum Yield | To be determined | ~0.3-0.4 |
| Photostability | To be determined | Moderate to High |
| Cytotoxicity (IC₅₀) | To be determined | Low micromolar range |
| Cell Permeability | To be determined | Yes |
| Subcellular Localization | To be determined | Mitochondria |
Proposed Experimental Workflow for Evaluation
A systematic, phased approach is proposed to evaluate the potential of this compound as a fluorescent probe. This workflow is designed to first characterize its fundamental photophysical properties, then assess its impact on cell viability, and finally, investigate its utility in cellular imaging.
Phase 1: Photophysical Characterization
Objective: To determine the fundamental photophysical properties of this compound.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Working Solutions: Prepare a series of dilutions in relevant buffers (e.g., phosphate-buffered saline (PBS), pH 7.4) to determine concentration-dependent effects.
-
Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, scan the absorbance of a dilute solution (e.g., 10 µM) of this compound from 300 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λ_max_abs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_max_abs.
-
Scan the emission spectrum over a range of wavelengths longer than the excitation wavelength (e.g., λ_max_abs + 20 nm to 800 nm).
-
Identify the wavelength of maximum emission (λ_max_em).
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity of the this compound solution and a reference standard with a known quantum yield (e.g., Rhodamine 101 in ethanol) at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X / n_ST)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and ST denote the sample and the standard, respectively.
-
-
Photostability Assessment:
-
Continuously expose a solution of this compound to the excitation light in a spectrofluorometer or on a microscope.
-
Monitor the decrease in fluorescence intensity over time.
-
Compare the photobleaching rate to that of a known photostable dye.
-
Phase 2: Cytotoxicity Assessment
Objective: To determine the effect of this compound on the viability of cultured mammalian cells.
Experimental Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate until they reach approximately 70-80% confluency.
-
Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the dye (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the cells for a relevant period (e.g., 24 or 48 hours).
-
-
Resazurin-based Viability Assay:
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS).
-
Add the resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence of the resorufin product using a plate reader (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the dye concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
Phase 3: Cellular Imaging and Localization
Objective: To assess the ability of this compound to stain live cells and to determine its subcellular localization.
Experimental Protocol:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Live Cell Staining:
-
Prepare a working solution of this compound in pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). A starting concentration of 1-10 µM is recommended.
-
Wash the cells with imaging buffer and then incubate with the staining solution for 15-30 minutes at 37°C.
-
Wash the cells twice with fresh imaging buffer to remove excess dye.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescence.
-
Acquire images to assess the staining pattern and signal intensity.
-
-
Co-localization Study:
-
To determine the subcellular localization, co-stain the cells with this compound and commercially available organelle-specific fluorescent probes (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes, ER-Tracker™ Green for the endoplasmic reticulum, or Hoechst 33342 for the nucleus).
-
Acquire images in the respective fluorescence channels.
-
Merge the images and analyze the degree of overlap between the signal from this compound and the organelle-specific probes using image analysis software to calculate a colocalization coefficient (e.g., Pearson's coefficient).
-
Conclusion and Future Directions
This compound presents an intriguing, yet unexplored, candidate for a novel fluorescent probe in cell biology. Its widespread availability and the presence of a chromophoric azo-based structure provide a compelling rationale for its investigation. The experimental workflow detailed in this guide offers a systematic and rigorous approach to characterizing its photophysical properties, assessing its cytotoxicity, and evaluating its potential for cellular imaging. Should this compound exhibit favorable characteristics, such as low cytotoxicity, high photostability, and specific subcellular localization, it could represent a cost-effective and valuable addition to the molecular toolkit for cell biologists. Further studies could involve chemical modification of its structure to enhance its fluorescent properties and target it to specific cellular compartments. The exploration of such readily available commercial dyes could pave the way for the discovery of new and powerful tools for biological research.
References
Methodological & Application
Application Notes and Protocols for C.I. Acid Red 138 Staining of PVDF Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 138 is a red anionic azo dye traditionally used in the textile industry for dyeing protein fibers.[1][2] Its chemical properties suggest its utility as a reversible protein stain for polyvinylidene difluoride (PVDF) membranes in Western blotting workflows. This application is analogous to the widely used Ponceau S stain, which also functions as a negatively charged red dye that binds to positively charged amino groups and non-polar regions of proteins.[3] Staining the membrane post-transfer allows for a critical quality control step to verify protein transfer efficiency before proceeding with immunodetection. This document provides a detailed, step-by-step guide for the presumed use of this compound for staining proteins on PVDF membranes, based on established protocols for similar dyes.
The staining mechanism is based on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the proteins on the membrane. This non-covalent binding is reversible, allowing for subsequent immunodetection of the target protein.
Data Presentation
| Parameter | Typical Value (for Ponceau S) | Notes |
| Detection Limit | ~250 ng per protein band | The sensitivity can be influenced by the protein's amino acid composition and the staining protocol. Some commercial reversible stains claim detection limits as low as <10 ng. |
| Staining Time | 5 - 15 minutes | Incubation time can be optimized based on protein abundance and desired staining intensity. |
| Destaining Time | 1 - 5 minutes per wash | Complete removal of the stain is crucial for subsequent immunodetection and is typically achieved with several washes in deionized water or buffer solutions like TBST. |
| Optimal Concentration | 0.1% (w/v) in 5% (v/v) acetic acid | Studies have shown that concentrations as low as 0.01% in 1% acetic acid can provide comparable sensitivity for Ponceau S. The optimal concentration for this compound should be determined empirically. |
| Compatibility | PVDF and Nitrocellulose membranes | Anionic dyes like Ponceau S are not recommended for use with positively charged nylon membranes. |
Experimental Protocols
This protocol is a recommended starting point for using this compound to stain proteins on PVDF membranes. Optimization of incubation times and solution concentrations may be necessary for specific applications.
Materials
-
PVDF membrane with transferred proteins
-
This compound powder
-
Glacial acetic acid
-
Deionized water
-
Tris-buffered saline with Tween 20 (TBST) (optional, for destaining)
-
Shallow, clean trays for staining and washing
-
Orbital shaker (optional, but recommended for consistent washing)
Reagent Preparation
Staining Solution (0.1% this compound in 5% Acetic Acid):
-
To prepare 100 mL of staining solution, dissolve 100 mg of this compound powder in 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Mix thoroughly until the dye is completely dissolved.
-
Store the solution at room temperature, protected from light.
Destaining Solution:
-
Deionized water
-
Alternatively, 1X TBST can be used for more efficient destaining.
Staining Procedure
-
Post-Transfer Rinse: After transferring proteins from the gel to the PVDF membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components that might interfere with staining.
-
Staining: Place the PVDF membrane in a clean tray and add a sufficient volume of the this compound Staining Solution to completely submerge it. Incubate for 5-15 minutes at room temperature with gentle agitation.
-
Washing: Pour off the staining solution (which can be reused). Wash the membrane with deionized water for 1-5 minutes with gentle agitation until the protein bands are clearly visible against a faint background. Repeat with fresh water if the background is too high.
-
Documentation: The stained membrane can be photographed or scanned to document the protein transfer efficiency.
-
Destaining: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with several changes of deionized water or 1X TBST for 5-10 minutes each, until the red color is no longer visible. The blocking step in the Western blotting procedure will also help to remove any residual stain.
Mandatory Visualization
Caption: Experimental workflow for this compound staining of PVDF membranes.
Caption: Decision workflow following this compound staining of a PVDF membrane.
References
Application Notes and Protocols: The Use of Acid Dyes as Counterstains in Histological Techniques with a Focus on Eosin Y
A Note on C.I. Acid Red 138: Extensive literature review did not yield established protocols or significant data supporting the use of this compound as a counterstain in routine or specialized histological techniques. Its primary documented applications are within the textile, leather, and paper industries.[1][2] Therefore, these application notes will focus on a widely utilized and well-documented acid dye, Eosin Y, as a representative red counterstain in histology. The principles and protocols detailed below are foundational and can be adapted for the investigation of other acid dyes in a research setting.
Introduction to Acid Dyes in Histological Staining
Acid dyes, characterized by their anionic nature, are fundamental tools in histology for staining basic cellular components. These dyes carry a net negative charge and bind to components with a net positive charge, such as the cytoplasm, muscle, and connective tissue. In the widely used Hematoxylin and Eosin (H&E) staining protocol, the acid dye Eosin Y serves as the counterstain to the nuclear stain Hematoxylin. This combination provides a clear differentiation of the nucleus and cytoplasm, which is crucial for pathological diagnosis and tissue morphology studies.
Eosin Y: A Standard Acidic Counterstain
Eosin Y (C.I. 45380) is a xanthene dye that imparts various shades of red and pink to acidophilic structures. It is a versatile counterstain used in numerous histological and cytological applications.
Physicochemical Properties of Eosin Y
| Property | Value |
| C.I. Name | Acid Red 87 |
| C.I. Number | 45380 |
| Molecular Formula | C₂₀H₆Br₄Na₂O₅ |
| Molecular Weight | 691.85 g/mol |
| Appearance | Red to brownish-red powder |
| Solubility | Soluble in water and ethanol |
| Peak Absorption (in water) | ~515-518 nm |
Application: Eosin Y as a Counterstain in Immunohistochemistry (IHC)
In immunohistochemistry, after the specific antigen has been visualized (often with a brown or blue chromogen), a counterstain is applied to provide contrast and anatomical context to the tissue. Eosin Y is a suitable counterstain in many IHC protocols, particularly when a blue chromogen (like those produced by alkaline phosphatase substrates) is used for antigen detection.
Experimental Workflow for IHC with Eosin Y Counterstaining
Caption: Workflow for Immunohistochemistry with Eosin Y Counterstaining.
Detailed Protocols
Protocol 1: Preparation of 1% Eosin Y Stock Solution
Materials:
-
Eosin Y powder (C.I. 45380)
-
Distilled water
-
95% Ethanol
-
Glacial acetic acid
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Storage bottle
Procedure:
-
Weigh 1.0 g of Eosin Y powder and dissolve it in 20 mL of distilled water.
-
Add 80 mL of 95% ethanol to the solution and mix thoroughly.
-
To enhance staining, add 0.5 mL of glacial acetic acid to the solution.
-
Stir the solution for 10-15 minutes until the Eosin Y is completely dissolved.
-
Store the solution in a tightly capped bottle at room temperature, protected from light.
Protocol 2: Hematoxylin and Eosin (H&E) Staining for Paraffin-Embedded Sections
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Mayer's Hematoxylin solution
-
1% Eosin Y solution
-
Scott's tap water substitute (bluing agent) or 0.2% ammonia water
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 3 minutes.
-
Rinse in running tap water: 5 minutes.
-
-
Nuclear Staining:
-
Immerse in Mayer's Hematoxylin: 5-15 minutes (time may vary depending on tissue type and hematoxylin formulation).
-
Wash in running tap water: 5 minutes.
-
-
Differentiation and Bluing:
-
Quickly dip slides in 0.5% acid alcohol (0.5% HCl in 70% ethanol) to remove excess hematoxylin (1-5 seconds).
-
Wash in running tap water: 1-5 minutes.
-
Immerse in a bluing agent (e.g., Scott's tap water substitute): 1-2 minutes.
-
Wash in running tap water: 5 minutes.
-
-
Counterstaining:
-
Immerse in 1% Eosin Y solution: 30 seconds to 2 minutes. The optimal time should be determined for each tissue type.
-
-
Dehydration, Clearing, and Mounting:
-
Immerse in 95% ethanol: 2 changes, 2 minutes each.
-
Immerse in 100% ethanol: 2 changes, 2 minutes each.
-
Immerse in xylene or xylene substitute: 2 changes, 5 minutes each.
-
Apply a drop of mounting medium to the tissue section and coverslip.
-
Quantitative Staining Parameters for H&E
| Step | Reagent | Time | Purpose |
| Nuclear Staining | Mayer's Hematoxylin | 5-15 min | Stains cell nuclei blue/purple |
| Differentiation | 0.5% Acid Alcohol | 1-5 sec | Removes non-specific hematoxylin staining |
| Bluing | Scott's Tap Water Substitute | 1-2 min | Turns the hematoxylin from red to blue |
| Counterstaining | 1% Eosin Y | 0.5-2 min | Stains cytoplasm and connective tissue pink/red |
Logical Relationships in Staining Selectivity
The selectivity of acid and basic dyes is governed by the pH of the staining solution and the isoelectric point (IEP) of the tissue proteins.
Caption: Relationship between pH, protein charge, and dye selectivity.
Conclusion
While this compound does not have a documented role as a histological counterstain, the principles of acid dye staining are well-established. Eosin Y remains the gold standard for providing cytoplasmic and extracellular matrix contrast in a vast array of histological and pathological applications. The protocols and principles outlined here provide a comprehensive guide for researchers and professionals in drug development and life sciences to achieve high-quality, reproducible histological staining.
References
Application of Picro-Sirius Red for the Staining and Quantification of Collagen Fibers
A Note on Dye Nomenclature: For researchers in histology and drug development, precise terminology is crucial. The query specified C.I. Acid Red 138. However, the scientific literature overwhelmingly documents the use of Sirius Red F3B (C.I. 35780; also known as Direct Red 80) for the specific and quantitative staining of collagen fibers.[1] this compound is primarily an acid dye used in other industrial applications. Given the technical requirements of this request for detailed protocols in a research setting, this document will focus on the well-established and validated methods using Sirius Red, most commonly in the form of a Picro-Sirius Red (PSR) solution. This approach ensures the provided protocols are robust, reproducible, and aligned with standard practices in fibrosis research and drug development.
Application Notes
Picro-Sirius Red (PSR) staining is a cornerstone technique in histology for the visualization and quantification of collagen, the most abundant protein in mammals and a key component of the extracellular matrix (ECM).[2] Its application is particularly vital in the study of fibrosis, a pathological condition characterized by the excessive deposition of collagen, which can lead to organ dysfunction and failure.[3] The method's specificity and sensitivity make it superior to other connective tissue stains like van Gieson for evaluating collagen deposition.[4]
The principle of the PSR method lies in the interaction between the elongated, anionic sulfonated azo dye, Sirius Red, and the basic amino acid residues of collagen molecules. The dye molecules align in parallel with the long axis of the collagen triple helix, a [Gly-X-Y]n helical structure, which significantly enhances collagen's natural birefringence when viewed under polarized light. This enhanced birefringence is highly specific for collagen and allows for the differentiation of collagen fiber thickness and maturity. Thicker, more mature Type I collagen fibers typically appear yellow to orange-red, while thinner Type III collagen fibers (reticular fibers) appear green.
For quantitative analysis, two primary approaches are employed:
-
Image Analysis: Stained tissue sections are imaged under a polarized or bright-field microscope. Digital image analysis software can then be used to quantify the area and intensity of the red-stained collagen fibers, providing a measure of collagen content and distribution within the tissue.
-
Spectrophotometry: Following staining, the bound dye can be eluted from the tissue or cell culture sample using a specific extraction buffer. The absorbance of the eluate is then measured with a spectrophotometer to determine the total amount of collagen.
A common variation of this technique is the Sirius Red/Fast Green staining method , which allows for the simultaneous quantification of both collagenous and non-collagenous proteins. In this method, Sirius Red stains the collagen, and Fast Green counterstains the non-collagenous proteins. By eluting both dyes and measuring their respective absorbances at different wavelengths, researchers can normalize the collagen content to the total protein content, providing a more accurate assessment of collagen deposition, especially in cell culture models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric analysis of collagen using Sirius Red-based methods.
Table 1: Spectrophotometric Parameters for Collagen Quantification
| Parameter | Sirius Red (Collagen) | Fast Green (Non-Collagenous Protein) |
| Absorbance Maximum (λmax) | 540 nm | 605 nm |
| Assay Sensitivity (in tissue sections) | >3 µ g/section | >50 µ g/section |
Data sourced from Chondrex, Inc. and BenchChem application notes.
Table 2: Calculation of Protein Amounts from Absorbance Readings
| Step | Formula / Value | Reference |
| 1. Correct for Fast Green Overlap | Corrected OD 540 nm = OD 540 nm - (0.291 * OD 605 nm) | |
| 2. Calculate Collagen Amount | Collagen (µ g/sample ) = Corrected OD 540 nm / 0.0378 | |
| 3. Calculate Non-Collagenous Protein | Non-Collagenous Protein (µ g/sample ) = OD 605 nm / 0.00204 |
Note: The color equivalence values (e.g., 0.0378 for collagen) can vary slightly between reagent lots and should be validated with a standard curve if absolute quantification is required.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol is designed for the qualitative and quantitative analysis of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in saturated aqueous Picric Acid.
-
Acidified Water: 0.5% Glacial Acetic Acid in distilled water.
-
Weigert's Hematoxylin (optional, for nuclear counterstaining).
-
Xylene.
-
Ethanol (100%, 95%, 70%, 50%).
-
Distilled water.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's hematoxylin for 5-10 minutes.
-
Wash slides in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Completely cover the tissue sections with Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This near-equilibrium staining ensures reproducible results.
-
-
Washing:
-
Rinse the slides in two changes of acidified water (0.5% acetic acid solution). This step is critical to prevent the loss of dye that occurs when washing with water alone.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through three changes of 100% ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will be stained red, with muscle and cytoplasm appearing yellow.
-
Polarized Light Microscopy: Thick (Type I) collagen fibers will show a bright yellow or orange birefringence, while thin (Type III) fibers will exhibit a green birefringence.
Protocol 2: Sirius Red/Fast Green Staining for Collagen Quantification in Cell Culture
This protocol is adapted for adherent cell cultures in multi-well plates to quantify collagen and non-collagenous protein content.
Materials:
-
Sirius Red/Fast Green Staining Solution.
-
Phosphate-Buffered Saline (PBS).
-
Fixative: Cooled 95% Ethanol / 5% Glacial Acetic Acid.
-
Dye Extraction Buffer: 0.1 M NaOH or a commercial buffer.
-
Microplate reader.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Remove the culture medium and wash wells twice with PBS.
-
Add the cooled fixative solution to each well and incubate for 10 minutes at room temperature.
-
-
Staining:
-
Remove the fixative and wash the wells twice with PBS.
-
Add Sirius Red/Fast Green Staining Solution to each well, ensuring the cell layer is completely covered. Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Aspirate the staining solution and wash the stained cell layer repeatedly with distilled water until the water runs clear.
-
-
Dye Elution:
-
Add Dye Extraction Buffer to each well.
-
Gently mix by pipetting or placing on a shaker until the color is completely eluted from the cell layer.
-
-
Quantification:
-
Transfer the eluted dye solution to a new 96-well plate.
-
Read the optical density (OD) at 540 nm and 605 nm using a microplate reader.
-
Calculate the amounts of collagen and non-collagenous protein using the formulas provided in Table 2.
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for investigating the effect of a therapeutic compound on tissue fibrosis using Picro-Sirius Red staining.
Signaling Pathway in Fibrosis
Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis. Its signaling pathway is a primary target for anti-fibrotic drug development. The diagram below outlines the canonical TGF-β/Smad pathway leading to collagen synthesis.
References
- 1. med.emory.edu [med.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
Application Notes and Protocols: The Use of Acid Red Dyes in Combination Staining for Enhanced Tissue Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective differentiation of tissue components is paramount in histological analysis for both research and clinical applications. Combination staining techniques, utilizing multiple dyes with varying specificities, provide a powerful tool for visualizing distinct cellular and extracellular elements within a single tissue section. While specific protocols for C.I. Acid Red 138 are not extensively documented in readily available literature, the principles of its use in combination staining can be effectively demonstrated through widely-used and well-characterized acid red dyes like Picrosirius Red and Nuclear Fast Red. These dyes serve as excellent examples for achieving differential staining of components such as collagen, cytoplasm, nuclei, and mucins.
This document provides detailed application notes and protocols for two robust combination staining methods:
-
Picrosirius Red Staining for the specific visualization and quantification of collagen fibers.
-
Alcian Blue and Nuclear Fast Red Staining for the differentiation of acidic mucins and cell nuclei.
These protocols are designed to provide researchers with the necessary information to implement these techniques and interpret the resulting stained tissue sections accurately.
Data Presentation: Staining Outcomes
The following table summarizes the expected staining results for different tissue components using the described combination staining protocols. This allows for easy comparison of the differential staining achieved with each method.
| Tissue Component | Picrosirius Red Staining | Alcian Blue with Nuclear Fast Red |
| Collagen Fibers | Red | Pale Pink |
| Cytoplasm | Pale Yellow | Pale Pink |
| Nuclei | Black (if counterstained) or unstained | Pink to Red |
| Acidic Mucins | Unstained | Blue |
| Muscle | Yellow | Pale Pink |
| Erythrocytes | Yellow | Pink |
Experimental Protocols
Protocol 1: Picrosirius Red Staining for Collagen Differentiation
This protocol is designed for the selective staining of collagen fibers in paraffin-embedded tissue sections. The method enhances the natural birefringence of collagen, making it particularly useful for analysis under polarized light.[1][2][3]
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
-
Acidified Water (0.5% acetic acid in distilled water)
-
Ethanol (100%, 95%)
-
Xylene or xylene substitute
-
Resinous mounting medium
-
Paraffin-embedded tissue sections (5 µm) on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Staining:
-
Stain nuclei with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Picrosirius Red Staining:
-
Washing:
-
Wash slides in two changes of acidified water for 2 minutes each.
-
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Under Bright-field Microscopy: Collagen will appear red, while the cytoplasm and muscle will be stained yellow. Nuclei, if stained, will be black.
-
Under Polarized Light Microscopy: The birefringence of collagen fibers will be enhanced. Larger collagen fibers will appear bright yellow or orange, while thinner fibers, including reticular fibers, will be green. This allows for the differentiation of collagen types I and III.
Protocol 2: Alcian Blue (pH 2.5) and Nuclear Fast Red Staining for Mucin and Nuclear Differentiation
This protocol is used to stain acidic mucosubstances and glycoproteins blue, with a contrasting red stain for cell nuclei.
Materials:
-
3% Acetic Acid Solution
-
Alcian Blue Solution (pH 2.5): 1g Alcian Blue 8GX in 100ml of 3% acetic acid solution.
-
Nuclear Fast Red (Kernechtrot) Solution
-
Ethanol (100%, 95%, 70%)
-
Xylene or xylene substitute
-
Resinous mounting medium
-
Paraffin-embedded tissue sections on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 3 minutes each.
-
Transfer slides through two changes of 100% ethanol for 2 minutes each.
-
Hydrate through 90% ethanol and 70% ethanol for 2 minutes each.
-
Rinse in distilled water.
-
-
Acidic Mucins Staining:
-
Incubate slides in 3% acetic acid for 3 minutes.
-
Stain in Alcian Blue solution (pH 2.5) for 30-45 minutes.
-
Wash in running tap water for 2 minutes.
-
Rinse in distilled water.
-
-
Nuclear Counterstaining:
-
Counterstain in Nuclear Fast Red solution for 3-5 minutes.
-
Wash in running tap water for 1 minute.
-
Rinse in distilled water.
-
-
Dehydration:
-
Dehydrate through 70%, 95%, and 100% ethanol, for 2 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene or xylene substitute for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Acidic Mucosubstances and Glycoproteins: Blue
-
Nuclei: Pink to Red
-
Cytoplasm: Pale Pink
Visualizations
The following diagrams illustrate the experimental workflows for the described staining protocols.
Caption: Workflow for Picrosirius Red Staining.
Caption: Workflow for Alcian Blue and Nuclear Fast Red Staining.
References
Application Notes: Destaining Protocol for C.I. Acid Red 138 from Protein Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins in polyacrylamide gels is a fundamental technique in proteomics and related fields. While common stains like Coomassie Brilliant Blue and silver staining are widely used, various acid dyes offer alternative staining properties.[1][2] C.I. Acid Red 138 is an anionic dye that can be used for protein staining in electrophoretic gels. The mechanism of staining with acid dyes involves the electrostatic interaction between the negatively charged dye molecules and the positively charged amino acid residues on the proteins, particularly in an acidic environment.[3][4][5] Effective destaining is crucial for achieving a clear background and high-quality visualization of protein bands. This document provides a detailed protocol for destaining polyacrylamide gels stained with this compound, along with illustrative quantitative data and a procedural workflow.
Principle of Destaining
The destaining process for acid dyes aims to remove unbound or weakly bound dye molecules from the polyacrylamide gel matrix while the dye that is electrostatically bound to the protein molecules is retained. This is typically achieved by washing the gel in a solution that disrupts the weak interactions between the dye and the gel, allowing the excess dye to diffuse out. Common destaining solutions for acid dyes consist of a mixture of an organic solvent, such as methanol or ethanol, and an acidic component, like acetic acid, in an aqueous solution. The organic solvent helps to solubilize the dye, while the acid maintains a low pH to ensure proteins remain fixed in the gel and to modulate the charge interactions.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for fixing, staining, and destaining protein gels with this compound.
Reagent Preparation
Fixing Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
50% (v/v) Deionized Water
Staining Solution (0.1% this compound):
-
0.1 g this compound
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Bring to 100 mL with Deionized Water
Destaining Solution:
-
30% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
60% (v/v) Deionized Water
Gel Storage Solution:
-
5% (v/v) Acetic Acid
-
95% (v/v) Deionized Water
Staining and Destaining Procedure
-
Fixation: Following polyacrylamide gel electrophoresis (PAGE), carefully remove the gel from the cassette and place it in a clean container. Add a sufficient volume of Fixing Solution to fully immerse the gel. Gently agitate the gel for 30-60 minutes at room temperature. This step is crucial to precipitate the proteins within the gel matrix and prevent their diffusion.
-
Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is completely covered. Incubate the gel with gentle agitation for 1-2 hours at room temperature. The optimal staining time may vary depending on the thickness of the gel and the protein concentration.
-
Initial Wash: After staining, pour off the Staining Solution. Briefly rinse the gel with deionized water to remove excess stain from the surface.
-
Destaining: Add the Destaining Solution to the gel. Gently agitate the gel at room temperature. The destaining solution will gradually remove the background stain. Replace the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background. For faster destaining, the process can be accelerated by gentle heating or by including a piece of foam or paper towel in the container to absorb the free dye.
-
Final Wash and Storage: Once the desired background clarity is achieved, decant the Destaining Solution and wash the gel with deionized water. For long-term storage, immerse the gel in the Gel Storage Solution and keep it at 4°C.
Quantitative Data Summary
The efficiency of a destaining protocol can be quantified by measuring the signal-to-noise ratio (the intensity of the protein band versus the background) over time. The following table provides illustrative data on the destaining progress for a protein gel stained with a generic acid dye, demonstrating the expected trend.
| Destaining Time (hours) | Average Protein Band Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0 | 1500 | 1200 | 1.25 |
| 1 | 1450 | 800 | 1.81 |
| 2 | 1420 | 500 | 2.84 |
| 4 | 1400 | 250 | 5.60 |
| 6 | 1390 | 150 | 9.27 |
| 8 | 1385 | 100 | 13.85 |
Note: This data is illustrative and serves as an example of how to present quantitative results. Actual values will vary depending on the specific experimental conditions.
Experimental Workflow and Signaling Pathways
The overall experimental workflow from protein separation to visualization is depicted below. This logical flow ensures reproducibility and clarity in the experimental process.
Caption: Experimental workflow for protein gel staining and analysis.
The logical relationship for the decision-making process during destaining is outlined in the following diagram.
Caption: Decision workflow for the destaining process.
References
C.I. Acid Red 138 for Protein Staining in SDS-PAGE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins in polyacrylamide gels after sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique in protein analysis. While Coomassie Brilliant Blue and silver staining are common methods, other dyes can offer advantages in specific applications. C.I. Acid Red 138 is a monoazo acid dye that, based on its chemical properties, can be adapted for the staining of protein bands in SDS-PAGE gels. This document provides a detailed, albeit proposed, protocol for its use, based on the known mechanisms of similar acid dyes, and compares its potential performance with established staining methods.
The primary mechanism of action for acid dyes in protein staining involves electrostatic interactions. In an acidic environment, the sulfonic acid groups of the dye are negatively charged, while the amino groups of proteins are protonated, resulting in a positive charge. This charge difference facilitates the binding of the dye to the protein.[1][2][3] Hydrophobic interactions also contribute to the stability of the protein-dye complex.[4]
Quantitative Data Summary
Direct quantitative performance data for this compound in protein staining is not extensively available in peer-reviewed literature. However, based on its classification as an acid azo dye, its performance can be inferred to be comparable to other dyes in this class, such as Ponceau S. The following table provides a comparative overview of common protein staining methods.
| Feature | This compound (Predicted) | Coomassie Brilliant Blue (R-250) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Sensitivity | Low to moderate (~200 ng)[5] | Moderate (8-25 ng) | High (0.25-5 ng) | High (0.25-1 ng) |
| Linear Dynamic Range | Moderate | Good | Narrow | Wide |
| Reversibility | Likely reversible | Generally considered permanent | No | Not applicable |
| Compatibility with Mass Spectrometry | Likely compatible after destaining | Yes | Limited compatibility | Yes |
| Protocol Time | Short | Moderate to long | Long | Moderate |
| Cost | Low | Low | Moderate | High |
| Detection Method | Visible light | Visible light | Visible light | UV or fluorescent imaging system |
Experimental Protocols
The following protocols are proposed for the use of this compound for staining protein bands in SDS-PAGE gels. Optimization may be required for specific applications.
Reagent Preparation
This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid):
-
To prepare 100 mL of staining solution:
-
Dissolve 100 mg of this compound powder in 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Stir until the dye is completely dissolved.
-
Destaining Solution (5% v/v Acetic Acid):
-
To prepare 100 mL of destaining solution:
-
Add 5 mL of glacial acetic acid to 95 mL of deionized water.
-
Staining Protocol for SDS-PAGE Gels
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 30 minutes. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Rinse the gel with deionized water for 5-10 minutes to remove the fixation solution.
-
Staining: Immerse the gel in the this compound staining solution for 10-15 minutes with gentle agitation.
-
Destaining: Transfer the gel to the destaining solution. Gently agitate the gel, changing the destaining solution every 15-20 minutes until the protein bands are clearly visible against a faint background.
-
Washing: Wash the gel with deionized water to halt the destaining process.
-
Imaging: The gel can be imaged using a standard gel documentation system with white light illumination.
Reversible Staining Protocol for Membranes (e.g., PVDF, Nitrocellulose)
This protocol is adapted from Ponceau S staining procedures and is intended for verifying protein transfer to a membrane before immunoblotting.
-
Washing: After protein transfer, briefly wash the membrane with deionized water.
-
Staining: Immerse the membrane in the this compound staining solution for 1-5 minutes with gentle agitation.
-
Washing: Wash the membrane with deionized water for 1-2 minutes to reduce the background staining. Protein bands should appear as red bands.
-
Imaging: The membrane can be photographed or scanned to document the transfer efficiency.
-
Destaining: To completely remove the stain before antibody incubation, wash the membrane with a buffer such as TBS-T or PBS-T until the red color is no longer visible.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: C.I. Acid Red 138 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing faint protein bands with C.I. Acid Red 138 staining for total protein normalization on western blot membranes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain proteins?
This compound is an anionic azo dye. While primarily used in the textile industry for dyeing protein-based fabrics like wool and silk, its properties allow it to be used for total protein staining on blotting membranes such as nitrocellulose and PVDF. The staining mechanism is based on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues in proteins under acidic conditions. This interaction is reversible, allowing for subsequent immunodetection.
Q2: Why are my protein bands faint after staining with this compound?
Faint protein bands can result from a variety of factors throughout the electrophoresis and blotting workflow. The most common causes include:
-
Insufficient Protein Load: The amount of protein in the sample is below the detection limit of the stain.
-
Poor Transfer Efficiency: Proteins were not effectively transferred from the gel to the membrane.
-
Suboptimal Staining Protocol: The staining solution composition, incubation time, or destaining process may not be optimized.
-
Staining Solution Issues: The dye solution may be old, contaminated, or improperly prepared.
-
Sample Degradation: Proteins in the sample may have been degraded by proteases.
Q3: Can the this compound staining solution be reused?
Yes, the staining solution can typically be reused several times. However, with repeated use, its effectiveness may decrease. If you notice a decline in staining intensity, it is recommended to prepare a fresh solution.
Q4: Is this compound staining compatible with downstream immunodetection (Western blotting)?
Yes, this compound is a reversible stain, similar to Ponceau S. After staining and imaging to confirm protein transfer, the membrane can be destained, typically with water or a mild buffer, before proceeding with blocking and antibody incubation steps for western blotting.
Troubleshooting Guide: Faint Protein Bands
This guide addresses the common causes of faint protein bands with this compound staining and provides potential solutions.
Problem Area 1: Protein Sample and Electrophoresis
| Potential Cause | Recommended Solution |
| Insufficient Protein Loaded | Quantify the protein concentration of your lysate using a standard assay (e.g., Bradford, BCA). Increase the amount of protein loaded onto the gel. For low abundance proteins, consider concentrating the sample.[1][2][3] |
| Protein Degradation | Prepare fresh samples and keep them on ice. Add protease inhibitors to your lysis buffer. Avoid repeated freeze-thaw cycles of your samples.[4] |
| Poor Electrophoretic Separation | Ensure your running buffers are fresh and correctly prepared. Run the gel at an appropriate voltage to avoid overheating, which can lead to diffuse bands.[1] |
Problem Area 2: Protein Transfer
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm successful transfer by staining the gel with a total protein stain (e.g., Coomassie Blue) after transfer to see if protein remains. Optimize transfer time and voltage, especially for large or small molecular weight proteins. Ensure good contact between the gel and the membrane, removing any air bubbles. |
| Incorrect Membrane Type or Handling | Use a membrane type (nitrocellulose or PVDF) appropriate for your protein of interest. If using PVDF, ensure it is properly activated with methanol before transfer. |
Problem Area 3: Staining and Destaining Protocol
| Potential Cause | Recommended Solution |
| Suboptimal Staining Time | Increase the incubation time with the this compound staining solution. Gentle agitation during staining can improve dye penetration. |
| Staining Solution is Old or Depleted | Prepare a fresh staining solution. Over time, the dye can degrade or precipitate out of solution. |
| Presence of SDS | Residual SDS from the transfer buffer can interfere with dye binding. Briefly wash the membrane with deionized water after transfer and before staining. |
| Excessive Destaining | Reduce the duration or number of destaining washes. Use a milder destaining solution if necessary. |
Experimental Protocols
Protocol: this compound Staining for Total Protein on Membranes
This protocol is a general guideline and may require optimization for your specific application.
Reagent Preparation
-
Staining Solution (0.1% w/v this compound in 5% v/v Acetic Acid):
-
Dissolve 100 mg of this compound powder in 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Mix until the dye is completely dissolved. Filter if any precipitate is visible.
-
-
Destaining Solution:
-
Deionized water.
-
Staining Procedure
-
Following protein transfer from the gel to the membrane (nitrocellulose or PVDF), briefly rinse the membrane in deionized water to remove residual transfer buffer.
-
Place the membrane in a clean tray and add a sufficient volume of the this compound Staining Solution to fully cover the membrane.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pour off the staining solution (it can be saved and reused).
-
Wash the membrane with the Destaining Solution (deionized water) for 1-3 minutes with gentle agitation. Repeat with fresh Destaining Solution until the protein bands are clearly visible against a faint background.
-
Image the membrane using a standard gel documentation system or a flatbed scanner to record the total protein profile.
-
After imaging, continue to wash the membrane with deionized water or a mild buffer (e.g., TBST) until the red stain is completely gone before proceeding to the blocking step for western blotting.
Visualizations
Troubleshooting Workflow for Faint Protein Bands
Caption: A logical workflow to diagnose the cause of faint protein bands.
This compound Staining Mechanism
Caption: Interaction of this compound with protein in an acidic environment.
References
High background issues with C.I. Acid Red 138 on western blots
Technical Support Center: C.I. Acid Red 138 Staining
Welcome to the technical support center for troubleshooting high background issues when using this compound as a total protein stain on western blots. This guide provides detailed FAQs, troubleshooting protocols, and workflow diagrams to help you achieve clean, low-background blots for accurate protein transfer assessment.
This compound is an anionic azo dye that binds to the positively charged amine groups of proteins in an acidic environment. This reversible staining allows you to visualize protein bands on a membrane after transfer and before immunodetection. High background, where the entire membrane appears red, can obscure protein bands and make it difficult to assess transfer efficiency. The following sections will guide you through resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing a high background on my western blot?
This compound is a negatively charged dye that reversibly binds to proteins. High background is typically caused by suboptimal staining or destaining conditions, allowing the dye to bind non-specifically to the membrane itself or remain trapped after washing.
Common Causes of High Background:
-
Incorrect Staining Solution pH: The acidic pH is crucial for protonating protein amine groups, facilitating dye binding. An incorrect pH can lead to less specific interactions.
-
Overly Concentrated Staining Solution: Using too much dye increases the likelihood of non-specific binding to the membrane.
-
Insufficient Destaining/Washing: Failure to adequately wash the membrane after staining will leave residual dye, resulting in a uniformly high background.[1]
-
Membrane Type and Handling: Some membranes, like PVDF, are more hydrophobic and may exhibit higher background if not handled properly (e.g., allowing the membrane to dry out).[2][3]
-
Contaminated Buffers: Using old or contaminated buffers can introduce particulates that bind dye and create a speckled background.[1]
Q2: My entire membrane is red after staining. How can I reduce the background?
A uniformly red membrane indicates excess dye that has not been washed away. The primary solution is to optimize your destaining protocol.
Troubleshooting Steps:
-
Increase Destain Time/Volume: Extend the duration and increase the volume of your destaining washes. Gentle agitation on an orbital shaker is recommended.[4]
-
Use an Appropriate Destain Solution: The most common destain solution is deionized water. For stubborn background, a mild acidic solution (e.g., 5% acetic acid) or a solution containing a low percentage of methanol can be more effective. However, be cautious as organic solvents can strip proteins from the membrane.
-
Optimize Staining Time: Reduce the incubation time with the this compound solution. Staining should be brief, often just 1-5 minutes is sufficient.
-
Check Membrane Handling: Ensure the membrane was properly wetted (e.g., with methanol for PVDF) before transfer and was never allowed to dry out during the staining and washing process.
Q3: What are the optimal staining and destaining parameters for this compound?
While optimal conditions should be determined empirically for your specific system, the principles are similar to other acid dyes like Ponceau S. The following table provides recommended starting concentrations and times.
| Parameter | Recommendation | Notes |
| Stain Concentration | 0.1% - 0.2% (w/v) this compound | Dissolve in 1% - 5% (v/v) glacial acetic acid. Using a higher concentration of acetic acid can sometimes improve specificity but may also affect certain proteins. |
| Staining Time | 1-10 minutes | Shorter times are generally better to minimize background. Start with 2-3 minutes and adjust as needed. |
| Destain Solution | 1. Deionized Water2. 0.1M NaOH3. 1x TBS-T/PBS-T | Deionized water is the most common and gentle destain. For complete removal before antibody incubation, use TBS-T/PBS-T or a brief rinse with 0.1M NaOH. |
| Destaining Time | 5-15 minutes | Perform several changes of the destain solution with gentle agitation until the protein bands are clearly visible against a faint background. |
Experimental Protocols
Protocol 1: Reversible Staining of Membranes with this compound
This protocol provides a standard method for staining PVDF or nitrocellulose membranes to verify protein transfer.
Materials:
-
This compound powder
-
Glacial Acetic Acid
-
Deionized Water
-
1x TBS-T (Tris-Buffered Saline with 0.1% Tween-20) or 1x PBS-T
-
Membrane with transferred proteins
-
Clean incubation tray
Procedure:
-
Prepare Staining Solution (0.1% this compound in 5% Acetic Acid):
-
Add 100 mg of this compound powder to 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Stir until the dye is completely dissolved. Filter if any particulates are visible. The solution is stable at 4°C.
-
-
Initial Wash (Optional): After protein transfer, briefly rinse the membrane in deionized water to remove residual transfer buffer components.
-
Staining:
-
Place the membrane in a clean tray.
-
Add enough staining solution to fully submerge the membrane.
-
Incubate for 2-5 minutes at room temperature with gentle agitation.
-
-
Destaining:
-
Pour off the staining solution.
-
Rinse the membrane with deionized water for 30 seconds to remove the bulk of the excess dye.
-
Continue washing with several changes of deionized water for 1-3 minutes each, with gentle agitation, until protein bands are clearly visible against a low background.
-
-
Imaging:
-
Capture an image of the stained membrane to document transfer efficiency. This is your record before proceeding to immunodetection.
-
-
Complete Dye Removal:
-
To proceed with western blotting, the stain must be completely removed. Wash the membrane with 1x TBS-T or 1x PBS-T for 5-10 minutes, repeating until all red color has vanished. The membrane is now ready for the blocking step.
-
Visual Troubleshooting Guides
Workflow for this compound Staining
The following diagram illustrates the key stages of the staining process and highlights where high background issues can originate.
Troubleshooting Logic for High Background
Use this decision tree to diagnose and resolve the root cause of high background on your blot.
References
Technical Support Center: Optimizing Protein Detection with Acid Dyes
Important Note for Researchers: Your initial inquiry concerned the optimization of C.I. Acid Red 138 for protein detection. Our comprehensive search of scientific literature and supplier databases did not yield any established protocols for the use of this compound in protein staining applications such as Western blotting. This dye is primarily documented for use in the textile industry.
To provide you with a valuable and relevant resource, we have created this technical support guide for Ponceau S , a widely used, reversible red acid dye for the rapid detection of proteins on nitrocellulose and PVDF membranes. The principles and troubleshooting strategies outlined here for Ponceau S are generally applicable to other acid dyes that may be used for similar purposes.
Frequently Asked Questions (FAQs)
Q1: What is Ponceau S and how does it work for protein detection?
Ponceau S is a red anionic azo dye that binds to the positively charged amino groups of proteins, as well as to non-polar regions.[1] This non-covalent interaction is reversible, allowing for the temporary staining of proteins on a membrane to visualize the efficiency of protein transfer from a gel. The reddish-pink bands indicate the location and relative amount of protein.[1]
Q2: Why is it important to stain the membrane with Ponceau S before immunoblotting?
Ponceau S staining is a critical quality control step in the Western blotting workflow. It allows you to:
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Verify successful protein transfer: You can visually confirm that proteins have moved from the gel to the membrane.
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Assess transfer efficiency: The intensity of the stained bands gives an indication of the amount of protein transferred.
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Check for transfer artifacts: Issues like air bubbles, uneven transfer, or gel breakage can be identified before investing time and expensive reagents in the subsequent steps.
-
Document protein loading: An image of the Ponceau S-stained membrane serves as a record of the total protein loaded in each lane, which can be used for normalization of the final immunoblotting signal.
Q3: Is Ponceau S staining compatible with downstream immunodetection?
Yes, Ponceau S staining is reversible and generally does not interfere with subsequent antibody binding.[2] The stain can be completely removed by washing the membrane with a mild alkaline solution or with your typical wash buffer (e.g., TBST) before the blocking step.
Q4: What is the typical incubation time for Ponceau S staining?
The optimal incubation time can vary, but a common starting point is 5 to 10 minutes at room temperature with gentle agitation. Shorter incubation times may be sufficient for high protein loads, while longer times might be needed for lower abundance proteins. However, excessively long incubation can lead to higher background.
Q5: Can I reuse my Ponceau S staining solution?
Yes, the Ponceau S staining solution can typically be reused several times. Store the solution at room temperature and protect it from light. If you notice a decrease in staining intensity or an increase in background, it is recommended to prepare a fresh solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Protein Bands | 1. Low protein concentration: Insufficient amount of protein loaded onto the gel. 2. Poor transfer efficiency: Suboptimal transfer conditions (e.g., time, voltage, buffer composition). 3. Incorrect membrane type: Using a nylon membrane, which binds Ponceau S irreversibly and can result in high background. 4. Expired or improperly prepared staining solution. | 1. Quantify your protein lysate before loading and ensure an adequate amount is used. 2. Optimize transfer conditions. You can stain the gel with Coomassie Blue after transfer to check for remaining protein. 3. Use nitrocellulose or PVDF membranes. 4. Prepare a fresh Ponceau S staining solution. |
| High Background | 1. Prolonged incubation time: Leaving the membrane in the staining solution for too long. 2. Inadequate destaining: Not washing the membrane sufficiently after staining. 3. Contaminated staining solution. | 1. Reduce the incubation time. Start with 5 minutes and adjust as needed. 2. Increase the number and duration of washes with deionized water or your wash buffer until the background is clear. 3. Filter the staining solution or prepare a fresh batch. |
| Smeared or Fuzzy Bands | 1. Issues with gel electrophoresis: Problems with the gel matrix, running buffer, or sample preparation (e.g., incomplete denaturation). 2. Overloading of protein. | 1. Ensure proper gel polymerization and use fresh running buffer. Make sure your samples are fully denatured by boiling in sample buffer containing SDS and a reducing agent. 2. Reduce the amount of protein loaded in the lane. |
| Uneven Staining or White Spots | 1. Air bubbles: Air trapped between the gel and the membrane during the transfer setup. 2. Uneven contact: Poor contact between the gel and the membrane. | 1. Carefully remove any air bubbles when assembling the transfer sandwich by rolling a pipette or a roller over the surface. 2. Ensure the transfer stack is assembled correctly and that there is even pressure across the entire surface. |
Experimental Protocols
Preparation of Ponceau S Staining Solution (0.1% w/v in 5% v/v Acetic Acid)
A commonly used formulation for Ponceau S staining solution is 0.1% (w/v) Ponceau S in an aqueous solution containing 5% (v/v) acetic acid.
To prepare 100 mL of staining solution:
-
Weigh out 100 mg of Ponceau S powder.
-
Add the powder to 95 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Mix thoroughly until the Ponceau S is completely dissolved.
-
Store the solution at room temperature, protected from light.
Staining Protocol
-
After transferring the proteins from the gel to the membrane (nitrocellulose or PVDF), briefly rinse the membrane in deionized water to remove any residual transfer buffer.
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Place the membrane in a clean container and add a sufficient volume of Ponceau S staining solution to completely submerge it.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pour off the staining solution (it can be saved for reuse).
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Wash the membrane with deionized water for 1-2 minutes with gentle agitation. Repeat this step until the protein bands are clearly visible against a faint background.
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Image the stained membrane to keep a record of the total protein loading.
Destaining Protocol
-
To completely remove the Ponceau S stain before proceeding with immunoblotting, wash the membrane with several changes of your wash buffer (e.g., TBST) for 5-10 minutes each, or until the stain is no longer visible.
-
Alternatively, a brief wash with a mild alkaline solution, such as 0.1 M NaOH, can be used for rapid destaining, followed by extensive washing with deionized water.
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Proceed with the blocking step of your Western blotting protocol. The blocking buffer will also help to remove any residual stain.
Quantitative Data
The following table presents illustrative data on the effect of varying incubation times with Ponceau S on the signal-to-noise ratio for protein bands on a nitrocellulose membrane. This data is hypothetical and intended to demonstrate the importance of optimizing incubation time for your specific experimental conditions.
| Incubation Time (minutes) | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 50 | 10 | 5.0 |
| 2 | 85 | 15 | 5.7 |
| 5 | 150 | 25 | 6.0 |
| 10 | 160 | 40 | 4.0 |
| 15 | 165 | 60 | 2.8 |
In this example, a 5-minute incubation provides the optimal balance between signal intensity and background noise.
Visualizations
Caption: Experimental workflow for Ponceau S staining in Western blotting.
Caption: Troubleshooting guide for common Ponceau S staining issues.
References
Technical Support Center: C.I. Acid Red 138 Stain Removal for Mass Spectrometry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of C.I. Acid Red 138 stains from mass spectrometry components. Adherence to these protocols is crucial for maintaining instrument sensitivity and preventing cross-contamination in subsequent analyses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dealing with this compound contamination.
Frequently Asked Questions (FAQs)
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Q1: What is this compound and why is it difficult to remove?
-
Q2: What are the initial signs of this compound contamination in my mass spectrometer?
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A2: The primary indicator is the persistent appearance of a peak corresponding to the molecular weight of this compound (approximately 677.74 m/z for the free acid) in your spectra, even when running blank injections.[1][2] You may also observe a decrease in the signal intensity of your target analytes.
-
-
Q3: Can I use abrasive methods to clean all mass spectrometer parts?
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A3: No. Abrasive methods, such as using an aluminum oxide slurry, should be reserved for durable metal parts like sample cones and ion source components as recommended by the instrument manufacturer. Softer materials, polymers, and ceramics can be damaged by abrasives. Always consult your instrument's manual before using abrasive cleaning techniques.
-
-
Q4: What safety precautions should I take when handling the cleaning solvents and this compound?
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A4: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound and all solvents for specific handling and disposal instructions.
-
Troubleshooting Common Scenarios
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Issue: A persistent peak at ~677 m/z is observed after routine cleaning.
-
Solution: A standard cleaning protocol may not be sufficient. A more rigorous, multi-step cleaning procedure is likely required. This may involve sequential rinses with different solvents to address both the ionic and organic nature of the dye. Consider the detailed cleaning protocol provided in this guide.
-
-
Issue: After cleaning, the background signal is gone, but my analyte signal is still low.
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Solution: Residual cleaning agents might be causing ion suppression. Ensure all components are thoroughly rinsed with a volatile solvent (e.g., methanol or acetone) and completely dried before reassembly. Baking out metal and ceramic parts as per the instrument manual can also help remove residual volatile contaminants.
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Quantitative Data on Cleaning Agents
The following table summarizes the properties and recommended use of various cleaning agents for removing this compound.
| Cleaning Agent | Chemical Properties & Action | Recommended Use |
| Methanol | Polar protic solvent. Effective at dissolving the organic components of the dye. | General rinsing and final wash. Can be used in an ultrasonic bath for enhanced cleaning of metal parts. |
| Water (High Purity) | Polar solvent. Effective at dissolving the sodium salt form of the dye. | Initial rinse to remove bulk contamination. |
| Acetonitrile | Polar aprotic solvent. Can be effective in a multi-solvent cleaning protocol. | Intermediate rinse between aqueous and organic solvents. |
| Formic Acid (0.1% in Water/Methanol) | Acidic solution. Helps to protonate the sulfonate groups of the dye, potentially altering its solubility and surface adhesion. | Can be used as part of a cleaning solution for stubborn stains on metal parts. |
| Alconox/Citranox (Aqueous Solution) | Detergent. Surfactants help to emulsify and lift the dye from surfaces. | Initial cleaning step for heavily contaminated, non-delicate parts. Must be thoroughly rinsed. |
| Aluminum Oxide Slurry | Abrasive. Physically removes contaminants from metal surfaces. | For heavily contaminated metal parts where solvent cleaning is insufficient. Use with caution. |
Experimental Protocols
Protocol 1: Standard Cleaning for Minor Contamination
This protocol is intended for routine cleaning of glassware and sample vials.
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Initial Rinse: Rinse the glassware three times with high-purity water.
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Methanol Wash: Rinse three times with methanol.
-
Acetone Rinse: Perform a final rinse three times with acetone to facilitate drying.
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Drying: Allow the glassware to air dry completely in a clean environment or use a drying oven.
Protocol 2: Rigorous Cleaning for Mass Spectrometer Components
This protocol is designed for cleaning contaminated metal parts of the ion source and sample cone. Always follow your instrument manufacturer's guidelines for disassembly and reassembly.
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Disassembly: Carefully disassemble the ion source and other contaminated components according to the instrument manual.
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Initial Detergent Wash: Prepare a 1-2% solution of Alconox or Citranox in high-purity water. Sonicate the metal parts in this solution for 15-20 minutes.
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Water Rinse: Thoroughly rinse the parts with high-purity water to remove all detergent residues. Sonicate in fresh high-purity water for 10 minutes. Repeat this step twice.
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Methanol Wash: Sonicate the parts in methanol for 15 minutes.
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Final Rinse: Perform a final rinse with fresh methanol to remove any remaining water.
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Drying and Bake-out: Dry the parts in a clean environment. If recommended by the manufacturer, bake out the metal and ceramic parts in an oven to remove any volatile residues.
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Reassembly: Reassemble the components using clean, powder-free gloves and tools.
Visualizations
Caption: Rigorous cleaning workflow for MS components.
Caption: Troubleshooting logic for stain removal.
References
Technical Support Center: C.I. Acid Red 138 Staining for Polyacrylamide Gels
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of C.I. Acid Red 138 for staining proteins in polyacrylamide gels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is a single azo class, blue-ray red acid dye.[1] In a similar fashion to other acid dyes like Coomassie Brilliant Blue, it is presumed to bind to proteins through ionic interactions between the dye's acidic groups and the basic amino acid residues (such as lysine, arginine, and histidine) in the proteins, as well as through non-covalent, hydrophobic interactions.[2][3] This binding allows for the visualization of protein bands separated by polyacrylamide gel electrophoresis (PAGE).
Q2: Why am I seeing uneven or blotchy staining on my gel?
Uneven staining can arise from several factors during the electrophoresis and staining processes.[4] Common causes include incomplete immersion of the gel in staining or destaining solutions, non-uniform distribution of the solutions, or the gel sticking to the container.[4] It is also possible that residual SDS (sodium dodecyl sulfate) in the gel is interfering with the staining process.
Q3: Can this compound be used for quantitative analysis of proteins?
While acid dyes are excellent for visualizing proteins, their suitability for precise quantification can be limited. Staining intensity may not be perfectly proportional to the protein concentration across a wide range, an issue also seen with popular stains like Coomassie. For more accurate quantification, fluorescent stains are often recommended due to their broader linear dynamic range.
Q4: Is this compound staining reversible?
The reversibility of staining depends on the specific protocol used. Like Ponceau S, some acid dye stains can be reversible, which is particularly useful for subsequent analyses like Western blotting. However, many protocols involve a fixation step with acid and alcohol, which denatures and precipitates the proteins within the gel matrix, making the staining effectively irreversible without harsh treatments.
Troubleshooting Guide for Uneven Staining
This guide addresses specific issues you may encounter when using this compound.
Issue 1: Blotchy or patchy stain across the gel.
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Possible Cause: The gel was not fully submerged in the staining or destaining solution, or it adhered to the surface of the staining container.
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Solution: Ensure you use a sufficient volume of solution to completely cover the gel. Gentle agitation on an orbital shaker during incubation steps will promote even distribution of the dye and prevent the gel from sticking. Use a container that is significantly larger than the gel.
Issue 2: High background staining that obscures protein bands.
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Possible Cause 1: Inadequate destaining time or exhausted destaining solution.
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Solution 1: Increase the duration of the destaining step or replace the destaining solution with a fresh batch. Multiple washes with fresh solution are more effective than a single long wash.
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Possible Cause 2: Residual SDS from the electrophoresis run interfering with the staining process.
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Solution 2: Before staining, perform a wash step with a solution like 10% methanol and 7% acetic acid to help fix the proteins and wash out excess SDS. Some protocols suggest a water wash before staining.
Issue 3: Faint or weak protein bands.
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Possible Cause 1: Low concentration of protein in the sample.
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Solution 1: Increase the amount of protein loaded onto the gel. The minimum detectable amount can vary, so it may be necessary to run a dilution series to determine the optimal loading concentration.
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Possible Cause 2: Excessive destaining.
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Solution 2: Reduce the destaining time. Monitor the gel closely during this step and stop when the background is clear and the bands are still distinct.
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Possible Cause 3: Poor protein fixation, leading to protein loss from the gel.
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Solution 3: Ensure an adequate fixation step before or during staining. A typical fixing solution contains methanol and acetic acid.
Issue 4: Staining is observed in some parts of the gel but not others.
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Possible Cause: Incomplete polymerization of the polyacrylamide gel.
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Solution: Ensure that the acrylamide solution is properly degassed before adding APS and TEMED to initiate polymerization. Allow the gel to polymerize completely at room temperature.
Summary of Troubleshooting Parameters
| Problem | Potential Cause | Recommended Action |
| High Background | Insufficient destaining | Increase destaining time; use fresh destaining solution. |
| Residual SDS | Wash gel in fixing solution before staining. | |
| Weak/Faint Bands | Low protein concentration | Increase the amount of protein loaded. |
| Over-destaining | Reduce destaining time and monitor closely. | |
| Poor protein fixation | Ensure an adequate fixation step is included. | |
| Uneven/Blotchy Stain | Gel not fully immersed | Use sufficient volume of staining/destaining solution. |
| Gel sticking to container | Use a larger container and gentle agitation. | |
| Irregular Migration ("Smiling") | Uneven heating of the gel | Reduce voltage; run the gel in a cooled apparatus. |
| Distorted Bands | Damaged wells | Remove the comb carefully after polymerization. |
Caption: A summary of common issues and recommended solutions for staining polyacrylamide gels.
Experimental Protocol: this compound Staining
This protocol is a general guideline. Optimization may be required for specific applications.
Reagents:
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Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water.
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Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid. Note: Dissolve the dye thoroughly.
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Destaining Solution: 20% methanol, 5% acetic acid, 75% deionized water.
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Storage Solution: 5% acetic acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with an adequate volume of Fixing Solution. Gently agitate for 30-60 minutes. This step is crucial for precipitating the proteins within the gel matrix.
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Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is fully submerged. Incubate with gentle agitation for 30-60 minutes at room temperature.
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Washing (Optional): Briefly rinse the stained gel with deionized water to remove excess surface stain.
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Destaining: Decant the Staining Solution and add the Destaining Solution. Agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a low-background.
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Storage: Once the desired level of destaining is achieved, place the gel in the Storage Solution. The gel can be stored at 4°C.
Troubleshooting Workflow
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. biotium.com [biotium.com]
- 3. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 4. What Causes Incomplete Staining in Coomassie Brilliant Blue After Polyacrylamide Gel Electrophoresis (PAGE)? | MtoZ Biolabs [mtoz-biolabs.com]
How to prevent C.I. Acid Red 138 from precipitating in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with C.I. Acid Red 138, with a focus on preventing its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic monoazo dye. It is generally supplied as a red powder and is known to be soluble in water.[1] It is primarily used in the textile industry for dyeing protein fibers like wool and silk, as well as nylon.[2] Chemically, it is a sodium salt of a sulfonic acid.
Q2: My this compound is precipitating out of my aqueous solution. What are the most likely causes?
Precipitation of this compound in aqueous solutions can be attributed to several factors:
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Improper pH: The solubility of acid dyes like this compound is highly dependent on the pH of the solution.
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High Salt Concentration: The presence of excessive electrolytes can decrease the solubility of the dye, a phenomenon known as "salting out."
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Low Temperature: Solubility of this compound generally decreases at lower temperatures.
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Solvent Incompatibility: While soluble in water, its solubility in other solvents or complex buffer systems may be limited.
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High Dye Concentration: Exceeding the solubility limit of the dye in a particular solvent system will lead to precipitation.
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Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the formation of insoluble salts of the dye.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Initial Assessment
Before making significant changes to your protocol, visually inspect the solution. Note the color, the nature of the precipitate (crystalline or amorphous), and the conditions under which precipitation occurred (e.g., upon cooling, after adding a specific reagent).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.
Caption: A flowchart for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
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pH Optimization:
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Problem: The pH of your solution may not be optimal for keeping the dye dissolved. Acid dyes are generally more soluble in slightly acidic to neutral conditions.
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Solution: Measure the pH of your this compound solution. If it is strongly acidic or alkaline, adjust it towards a neutral pH (around 6.0-7.0) using dilute acid or base. It is recommended to perform small-scale trials to determine the optimal pH range for your specific concentration and solvent system.
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Temperature Control:
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Problem: The solubility of this compound is temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the dye may precipitate out.
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Solution: Try gently warming the solution while stirring. For preparing stock solutions, using hot water can aid in initial dissolution.[3][4] However, be mindful of the thermal stability of other components in your solution. If working at room temperature, you may need to use a more dilute solution.
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Concentration Management (Dye and Salt):
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Problem: You may be exceeding the solubility limit of the dye. Alternatively, high concentrations of salts in your buffer can reduce the dye's solubility.
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Solution:
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Dye Concentration: If possible, try working with a more dilute solution of this compound.
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Salt Concentration: Review your experimental protocol to determine the total salt concentration. If high, consider reducing it or adding the salt incrementally to the dye solution while monitoring for any signs of precipitation.
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-
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Solvent System Evaluation:
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Problem: While this compound is soluble in water, its solubility in complex buffers or mixed aqueous-organic solvents can be limited.
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Solution: If your protocol allows, consider the use of a co-solvent. Small amounts of polar organic solvents like ethanol, methanol, or dimethylformamide (DMF) can enhance the solubility of azo dyes.[3] It is best to prepare a concentrated stock solution in the co-solvent and then add it dropwise to the aqueous buffer with vigorous stirring. Note that this compound is reported to be very slightly soluble in methanol, and heating and sonication may be required.
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Water Quality:
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Problem: The use of hard water, which contains high levels of divalent cations (e.g., Ca²⁺, Mg²⁺), can lead to the formation of insoluble dye salts.
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Solution: Use deionized or distilled water for preparing all solutions containing this compound to avoid this issue.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Red 138 | |
| CAS Number | 15792-43-5 | |
| Molecular Formula | C₃₀H₃₇N₃Na₂O₈S₂ | |
| Molecular Weight | 677.74 g/mol | |
| Appearance | Red Powder | |
| Solubility in Water | Soluble | |
| Solubility in Methanol | Very Slightly (Heated, Sonicated) |
Experimental Protocols
Protocol for Preparing a 1% (w/v) Aqueous Stock Solution of this compound
This protocol provides a general procedure for preparing a stock solution. The optimal conditions may vary depending on the specific experimental requirements.
Materials:
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This compound powder
-
Distilled or deionized water
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Volumetric flask (e.g., 100 mL)
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Analytical balance
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Weighing paper/boat
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Spatula
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Magnetic stirrer and stir bar
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Heating plate (optional)
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pH meter
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Pasting: Transfer the powder to a beaker. Add a small amount of room temperature distilled water (e.g., 5-10 mL) and mix to form a smooth paste. This helps to prevent the formation of clumps.
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Dissolution: Gradually add approximately 80 mL of hot (e.g., 60-80°C) distilled water to the paste while continuously stirring with a magnetic stirrer. The elevated temperature will facilitate the dissolution process.
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Cooling and pH Adjustment: Allow the solution to cool to room temperature. Once cooled, measure the pH of the solution. If necessary, adjust the pH to a desired range (e.g., 6.5-7.5) using dilute (0.1 M) HCl or NaOH.
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Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small amounts of distilled water and add the rinsings to the flask to ensure all the dye is transferred. Add distilled water to bring the final volume to the 100 mL mark.
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Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm or 0.45 µm syringe filter to remove any micro-particulates.
-
Storage: Store the stock solution in a well-sealed and clearly labeled container at room temperature, protected from light. For long-term storage, refrigeration may be considered, but be sure to check for any precipitation upon cooling and allow the solution to return to room temperature and redissolve completely before use.
Visualization of Factors Affecting Solubility
The following diagram illustrates the key factors that can influence the solubility of this compound in solution.
Caption: Key factors influencing the solubility of this compound.
References
Effect of pH on C.I. Acid Red 138 protein staining efficiency
Technical Support Center: C.I. Acid Red 138 Protein Staining
Welcome to the technical support center for this compound protein staining. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your staining protocols, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain proteins?
A1: this compound is a monoazo acid dye.[1][2] Its staining mechanism is based on the electrostatic interaction between the negatively charged sulfonate groups (-SO₃⁻) on the dye molecule and positively charged amino groups (-NH₃⁺) on proteins.[3][4] This interaction is highly dependent on the pH of the staining solution.
Q2: Why is pH critical for successful protein staining with Acid Red 138?
A2: The pH of the staining solution directly influences the net electrical charge of both the protein and the dye. For effective staining, the protein must have a net positive charge to attract the negatively charged acid dye. This is achieved by setting the pH of the staining solution below the protein's isoelectric point (pI), the pH at which the protein has no net charge.[3] At a low pH (acidic environment), the amino groups on amino acid residues like lysine and arginine are protonated (becoming -NH₃⁺), creating a net positive charge on the protein.
Q3: What is the optimal pH for staining with this compound?
A3: The optimal pH for staining with most acid dyes, including Acid Red 138, is typically in the acidic range of pH 2.0 to 4.0. A study on dyeing casein protein fiber with Acid Red 138 showed that dye exhaustion increased dramatically at pH 3. This acidic environment ensures that most proteins are sufficiently protonated (positively charged) for strong electrostatic binding with the anionic dye.
Q4: What happens if the pH of the staining solution is too high (alkaline)?
A4: If the pH is too high (e.g., above the protein's isoelectric point), the protein will carry a net negative charge due to the deprotonation of carboxyl groups (-COOH to -COO⁻). This results in electrostatic repulsion between the negatively charged protein and the negatively charged dye molecules, leading to very weak or no staining.
Q5: What happens if the pH is too low (excessively acidic)?
A5: While a low pH is necessary, an excessively low pH can sometimes lead to protein denaturation or aggregation. This can alter the protein's structure, potentially masking some binding sites or causing non-specific dye trapping, which may increase background signal. It is crucial to optimize the pH within the recommended range.
Troubleshooting Guide
Problem: Weak or No Staining
| Possible Cause | Solution |
| Incorrect pH of Staining Solution: The pH is too high (neutral or alkaline), preventing the dye from binding to the protein. | Prepare a fresh staining solution and carefully adjust the pH to the optimal acidic range (typically pH 2.0-4.0) using an appropriate acid, such as acetic acid. Verify the final pH with a calibrated pH meter. |
| Insufficient Staining Time: The incubation time was not long enough for the dye to fully penetrate and bind to the proteins. | Increase the incubation time. Consult your specific protocol, but typical staining times can range from 30 minutes to overnight. |
| Low Protein Concentration: The amount of protein in the sample is below the detection limit of the stain. | Concentrate the protein sample before loading or load a larger volume. If possible, run a positive control with a known protein concentration to validate the staining procedure. |
| Excessive Washing/Destaining: Over-destaining can remove the dye from the protein bands, especially if they are of low abundance. | Reduce the duration of the destaining steps or use a milder destaining solution. Monitor the gel or membrane closely during this process. |
Problem: High Background Staining
| Possible Cause | Solution |
| Insufficient Washing: Residual SDS from electrophoresis can interfere with staining and cause a high background. | Increase the number and duration of washing steps with high-purity water or a recommended wash buffer before initiating the staining step. |
| Dye Precipitation: The dye may have precipitated out of the solution, leading to speckles or uneven background on the gel or membrane. | Filter the staining solution through a 0.22 µm or 0.45 µm filter immediately before use. Ensure all components are fully dissolved. |
| Non-Specific Dye Binding: The dye is binding non-specifically to the gel matrix or membrane. | Ensure the destaining solution is fresh and effective. A common destain for acid dyes is an aqueous solution of ethanol or methanol and acetic acid. Adjusting the pH of the destain can sometimes help. |
| Contaminated Reagents: Water or other reagents used to prepare buffers and solutions are contaminated. | Use high-purity, ultrapure water (>18 MΩ·cm) and fresh, high-quality reagents for all steps. |
Quantitative Data on Staining Efficiency
The staining intensity of proteins with this compound is highly dependent on the pH of the staining solution. The following table provides a representative summary of how staining efficiency changes with pH.
| pH of Staining Solution | Expected Relative Staining Intensity | Observations |
| 2.0 | High | Strong protein bands, potentially higher background. |
| 3.0 | Optimal | Excellent signal-to-noise ratio; strong bands with low background. |
| 4.0 | Moderate to High | Good staining, but may be slightly weaker than at pH 3.0. |
| 5.0 | Low to Moderate | Significantly reduced staining intensity as pH approaches the pI of many proteins. |
| 7.0 | Very Low / None | Little to no staining due to electrostatic repulsion between the dye and protein. |
Experimental Protocols
General Protocol for Staining Proteins in a Polyacrylamide Gel
This protocol provides a general workflow. Optimal incubation times and solution compositions should be empirically determined for your specific application.
-
Post-Electrophoresis Washing: After gel electrophoresis, remove the gel from the cassette and wash it 3 times for 10 minutes each in a generous volume of high-purity water to remove residual SDS and buffer salts.
-
Fixation (Optional but Recommended): Immerse the gel in a fixation solution (e.g., 10% acetic acid, 40% methanol in water) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix, preventing them from diffusing.
-
Staining:
-
Prepare the staining solution: 0.05% (w/v) this compound in 10% (v/v) acetic acid.
-
Ensure the final pH is between 2.5 and 3.5.
-
Immerse the fixed gel in the staining solution and incubate with gentle agitation for 30-60 minutes at room temperature.
-
-
Destaining:
-
Prepare the destaining solution: 7% (v/v) acetic acid, 20% (v/v) methanol in water.
-
Transfer the stained gel into the destaining solution.
-
Incubate with gentle agitation, changing the destain solution every 30 minutes until the protein bands are clearly visible against a low-background.
-
-
Imaging and Storage: Image the gel using a suitable gel documentation system. The gel can be stored in high-purity water at 4°C.
Visualizations
Mechanism of pH-Dependent Staining
Caption: Influence of pH on the electrostatic interaction between protein and dye.
General Experimental Workflow
Caption: Key steps in a typical this compound protein staining protocol.
Troubleshooting Logic for Staining Issues
Caption: A decision tree for troubleshooting common protein staining issues.
References
Reducing non-specific binding of C.I. Acid Red 138 in tissue sections
Troubleshooting Guides and FAQs for Non-Specific Binding
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using C.I. Acid Red 138, focusing on the reduction of non-specific background staining in tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in tissue staining?
This compound is an anionic azo dye.[1] In histology, acid dyes are used to stain basic tissue components such as the cytoplasm, muscle, and collagen.[2] They bind to positively charged groups in proteins, primarily the amino groups of amino acid residues.[3] The intensity and specificity of this binding are highly dependent on the pH of the staining solution.
Q2: What causes high background or non-specific staining with acid dyes like this compound?
High background staining can obscure the desired target and lead to misinterpretation of results. The primary cause of non-specific binding for acid dyes is inappropriate electrostatic and hydrophobic interactions. This occurs when the negatively charged dye molecules bind to positively charged sites in the tissue indiscriminately, rather than selectively binding to the intended structures. Key factors influencing this include:
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical. At a very low pH (e.g., around 2), a wide range of tissue proteins become protonated and carry a positive charge, leading to widespread, non-specific binding of the anionic dye.
-
Inadequate Blocking: Failure to block non-specific binding sites allows the dye to attach to various tissue components through electrostatic or hydrophobic forces.
-
Improper Fixation: Over-fixation or the use of certain fixatives like glutaraldehyde can introduce compounds that increase background staining.
-
Tissue Quality: Damaged tissue or thick sections can trap the dye, leading to higher background.
Q3: How can I reduce non-specific binding of this compound?
Several strategies can be employed to minimize non-specific staining:
-
Optimize the pH of the Staining Solution: This is the most critical step. Systematically test different pH levels to find the optimal balance between specific signal and background.
-
Use a Blocking Agent: Pre-incubating the tissue with a protein-based blocking solution can occupy non-specific binding sites.
-
Adjust Dye Concentration: Using an excessively high concentration of the dye can increase the likelihood of non-specific interactions.
-
Optimize Washing Steps: Increasing the duration or number of washes after staining can help remove loosely bound, non-specific dye molecules.
Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution |
| High Overall Background Staining | The pH of the staining solution is too low, causing excessive protonation of tissue proteins. | Systematically increase the pH of the staining solution (e.g., from 2.5 to 5.0 in 0.5 increments). See Protocol 1 . |
| Dye concentration is too high. | Perform a dilution series of the this compound stock solution to find the optimal concentration. | |
| Insufficient washing after staining. | Increase the duration and/or number of post-staining washes in a buffer of appropriate pH. See Protocol 3 . | |
| Non-specific Staining in Connective Tissue | Electrostatic interactions between the acid dye and highly charged components in the connective tissue. | Pre-treat sections with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific sites. See Protocol 2 . |
| Inconsistent Staining Across the Slide | Tissue sections have dried out during the procedure. | Keep slides in a humidified chamber during incubations to prevent drying, which can cause artifacts and non-specific staining. |
| Incomplete deparaffinization. | Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times. |
Experimental Protocols
Protocol 1: Optimizing the pH of the Staining Solution
This protocol describes how to systematically test different pH values to determine the optimal staining condition for this compound.
-
Prepare Buffer Solutions: Prepare a series of 0.1 M acetate or citrate buffers with pH values ranging from 3.0 to 5.5 in 0.5 increments.
-
Prepare Staining Solutions: For each pH value, prepare a 0.1% (w/v) solution of this compound in the corresponding buffer.
-
Deparaffinize and Rehydrate: Deparaffinize and rehydrate your formalin-fixed, paraffin-embedded tissue sections as per your standard laboratory protocol.
-
Staining: Incubate one slide in each of the prepared staining solutions for 5-10 minutes.
-
Washing: Briefly rinse the slides in a buffer corresponding to the staining pH to remove excess dye.
-
Dehydrate and Mount: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
-
Evaluation: Microscopically evaluate the slides to identify the pH that provides the best signal-to-noise ratio, i.e., strong staining of the target structure with minimal background.
Protocol 2: Pre-treatment with a Protein Blocking Agent
This protocol is designed to block non-specific binding sites before applying the primary stain.
-
Deparaffinize and Rehydrate: Prepare tissue sections as described in Protocol 1, step 3.
-
Blocking Step: Incubate the slides in a blocking buffer for 30-60 minutes at room temperature. Common blocking buffers include:
-
1% Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS or Tris-buffered saline).
-
5% Normal Goat Serum (or serum from a non-reactive species) in the same buffer.
-
5% Non-fat dry milk in the same buffer.
-
-
Rinse: Gently rinse the slides with the buffer (without the blocking protein) to remove excess blocking agent.
-
Staining: Proceed with the this compound staining protocol, using the optimal pH determined from Protocol 1.
-
Washing, Dehydration, and Mounting: Complete the staining procedure as described in Protocol 1, steps 5-6.
Protocol 3: Optimizing Post-Staining Washes
This protocol helps to remove non-specifically bound dye molecules after the staining step.
-
Staining: Stain the tissue sections using your optimized this compound protocol.
-
Washing: After staining, perform one of the following washing variations:
-
Increased Duration: Increase the washing time in the differentiation buffer (e.g., 70% ethanol or a buffer at the staining pH) from 30 seconds to 1-2 minutes.
-
Additional Washes: Add one or two extra washing steps with fresh buffer.
-
-
Dehydrate and Mount: Proceed with dehydration and mounting.
-
Evaluation: Compare the results to your standard protocol to determine if the modified washing procedure improves the signal-to-noise ratio.
Data Presentation
Table 1: Effect of pH on Staining Intensity and Background
This table summarizes hypothetical results from a pH optimization experiment (Protocol 1) to illustrate the expected outcome.
| Staining Solution pH | Target Structure Intensity (Arbitrary Units) | Background Staining Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 3.0 | 95 | 80 | 1.2 |
| 3.5 | 90 | 60 | 1.5 |
| 4.0 | 85 | 30 | 2.8 |
| 4.5 | 80 | 15 | 5.3 |
| 5.0 | 65 | 10 | 6.5 |
| 5.5 | 40 | 8 | 5.0 |
Table 2: Efficacy of Different Blocking Agents
This table shows potential results from testing various blocking agents (Protocol 2) at the optimal pH of 4.5.
| Blocking Agent | Background Staining Intensity (Arbitrary Units) | % Reduction in Background |
| None (Control) | 15 | 0% |
| 1% BSA | 8 | 46.7% |
| 5% Normal Goat Serum | 6 | 60.0% |
| 5% Non-fat Dry Milk | 9 | 40.0% |
Visualizations
Mechanism of Non-Specific Binding
Caption: Diagram illustrating specific vs. non-specific ionic binding.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting high background.
References
Validation & Comparative
A Researcher's Guide to Total Protein Staining: Ponceau S as the Gold Standard
For researchers, scientists, and drug development professionals engaged in protein analysis, particularly Western blotting, accurate assessment of protein loading and transfer is critical for reliable quantification. Total protein staining serves as a vital checkpoint in the Western blot workflow, allowing for the visualization of all proteins transferred to a membrane. This guide provides a comprehensive overview of Ponce-S, the most commonly used reversible stain for this purpose, and briefly addresses C.I. Acid Red 138, a similarly named but functionally distinct compound.
Ponceau S: The Reversible Workhorse for Total Protein Visualization
Ponceau S is an anionic azo dye that binds non-covalently to the positively charged amino groups and non-polar regions of proteins.[1][2] This interaction is reversible, which is a key advantage as the stain can be completely removed from the membrane, allowing for subsequent immunodetection of specific proteins.[1][2] It is widely used to confirm the efficiency of protein transfer from the electrophoresis gel to the membrane, helping to identify issues such as uneven transfer, air bubbles, or other artifacts before committing to the time-consuming process of antibody incubation.[1]
Performance Characteristics of Ponceau S
The performance of Ponceau S has been extensively documented. While its sensitivity is lower than some other staining methods like Coomassie Brilliant Blue or fluorescent stains, its reversibility and ease of use make it the preferred choice for most routine Western blot applications.
| Parameter | Ponceau S | Notes |
| Detection Limit | ~200 ng per band | Less sensitive than Coomassie Blue (~50 ng) or silver stain (~1-2 ng). |
| Linearity | Good linear range for quantification | Less susceptible to signal saturation compared to housekeeping genes, making it suitable for total protein normalization. |
| Compatibility | Nitrocellulose and PVDF membranes | Not recommended for nylon membranes due to strong binding and high background. |
| Reversibility | Yes, easily reversible with water or buffer washes | This is a major advantage, allowing for downstream immunodetection. |
| Downstream Compatibility | Fully compatible with chemiluminescent and colorimetric detection | May cause background issues with fluorescent detection methods. |
| Staining Time | Rapid (1-10 minutes) | A quick and efficient method to check protein transfer. |
Experimental Protocol for Ponceau S Staining
The following is a standard protocol for staining a nitrocellulose or PVDF membrane with Ponceau S after protein transfer.
Materials:
-
Ponceau S staining solution (typically 0.1% w/v Ponceau S in 5% v/v acetic acid)
-
Deionized water or Tris-buffered saline with Tween 20 (TBST)
-
Shaker for gentle agitation
-
Imaging system (e.g., gel doc imager)
Procedure:
-
Post-Transfer Wash: After completing the protein transfer, briefly rinse the membrane with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the Ponceau S staining solution. Incubate for 1 to 10 minutes at room temperature with gentle agitation. The incubation time can be optimized, but 5 minutes is often sufficient.
-
Destaining: Remove the membrane from the staining solution. The staining solution can often be reused. Wash the membrane with deionized water or TBST for 1-5 minutes, or until the protein bands are clearly visible against a faint background. Avoid over-washing, as this can lead to a loss of signal.
-
Imaging: Capture an image of the stained membrane to document the protein transfer efficiency and loading consistency across the lanes.
-
Complete Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. This is achieved by washing the membrane multiple times with TBST or deionized water until the red color is no longer visible. The blocking step in the Western blot procedure will also help to remove any residual stain.
References
A Comparative Guide to Protein Staining: Coomassie Blue vs. An Alternative
For researchers, scientists, and drug development professionals, accurate visualization and quantification of proteins separated by gel electrophoresis are critical. The choice of staining method can significantly impact experimental outcomes and downstream applications. While Coomassie Brilliant Blue has long been a staple in laboratories, the exploration of alternative dyes is ongoing. This guide provides a detailed comparison of Coomassie Blue with another staining agent.
It is important to note that C.I. Acid Red 138 is not a recognized or validated stain for protein gels in a research context. Scientific literature and experimental data on its use for this application are not available. Therefore, a direct comparison with established methods like Coomassie Blue is not feasible.
Instead, this guide will compare Coomassie Brilliant Blue with Ponceau S , another widely used visible stain, to provide a valuable reference for choosing the appropriate method for your experimental needs.
Performance Comparison
The following table summarizes the key performance characteristics of Coomassie Brilliant Blue and Ponceau S for protein visualization.
| Feature | Coomassie Brilliant Blue | Ponceau S |
| Application | In-gel protein staining | Staining of proteins on membranes (e.g., nitrocellulose, PVDF) |
| Sensitivity | High (detects ~10-20 ng of protein)[1] | Moderate (detects ~200 ng of protein)[2] |
| Staining Time | 5-60 minutes[1] | ~5 minutes[2] |
| Reversibility | Generally considered a permanent stain | Reversible with water or buffer washes[2] |
| Compatibility with Downstream Applications | Compatible with mass spectrometry and Edman-based sequencing | Compatible with subsequent immunodetection (Western blotting) |
| Key Advantage | High sensitivity for in-gel protein detection | Rapid and reversible, ideal for verifying protein transfer to membranes |
Experimental Workflows
The following diagram illustrates the general experimental workflows for Coomassie Blue and Ponceau S staining.
Experimental Protocols
Coomassie Brilliant Blue Staining Protocol (for in-gel protein visualization)
This protocol is a general guideline and may require optimization based on gel thickness and protein concentration.
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour. This step helps to precipitate the proteins in the gel matrix.
-
Staining: Decant the fixing solution and add the Coomassie Blue staining solution (e.g., 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid). Gently agitate the gel for 5 to 60 minutes at room temperature. For lower protein amounts, longer incubation times may be necessary.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid in water). Gently agitate the gel. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background. For a safer and more environmentally friendly option, water can be used for destaining, although this may take longer.
-
Visualization and Storage: The gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in a solution of 5% acetic acid.
Ponceau S Staining Protocol (for protein visualization on membranes)
This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency before immunodetection.
-
Post-Transfer Wash: After transferring the proteins from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in Ponceau S staining solution (typically 0.1% Ponceau S in 5% acetic acid) and agitate for approximately 5 minutes at room temperature.
-
Washing and Visualization: Decant the Ponceau S solution (which can be reused). Wash the membrane with deionized water until the protein bands are clearly visible as red bands against a white background.
-
Documentation: The stained membrane can be photographed or scanned to document the transfer efficiency.
-
Destaining for Immunodetection: To proceed with Western blotting, the Ponceau S stain must be completely removed. This is achieved by washing the membrane with several changes of Tris-buffered saline with Tween 20 (TBST) or another appropriate wash buffer until the red stain is no longer visible. The membrane can then be moved to the blocking step of the Western blotting protocol.
References
Comparative Analysis of C.I. Acid Red 138 and Other Red Acid Dyes for Analytical Sensitivity
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes for staining and quantification is critical. This guide provides a comparative overview of the analytical sensitivity of C.I. Acid Red 138 relative to other commonly used red acid dyes. While this compound is a widely utilized dye in various industrial applications, its detailed analytical sensitivity parameters, such as molar absorptivity and fluorescence quantum yield, are not extensively documented in readily available scientific literature. This guide, therefore, presents available data for other prominent red acid dyes to offer a comparative context for sensitivity.
Quantitative Sensitivity Parameters of Red Acid Dyes
The sensitivity of a dye in analytical applications is primarily determined by its ability to produce a measurable signal at low concentrations. Key parameters for this evaluation include molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength) and fluorescence quantum yield (the efficiency of the fluorescence process). The limit of detection (LOD) in specific applications, such as protein staining, provides a practical measure of sensitivity.
Below is a summary of available quantitative data for several common red acid dyes. It is important to note the absence of specific molar absorptivity and fluorescence quantum yield data for this compound in the reviewed literature.
| Dye Name (C.I. Name) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) | Fluorescence Quantum Yield (Φf) | Limit of Detection (LOD) for Protein Staining |
| This compound | Data not available | Not specified | Data not available | Data not available |
| Ponceau S (Acid Red 112) | 42,000[1] | 513[1] | Data not available | ~200-250 ng[2][3][4] |
| Acid Red 1 | ≥17,000 | 529-535 | Data not available | Data not available |
| Amaranth (Acid Red 27) | Data not available | ~520 | Data not available | 8.443 µg/g |
| Eosin Y (Acid Red 87) | Data not available | 510-518 | 0.005 (in aqueous solution for dimer), 0.2 (in water), 0.4 (in methanol) | ~10 ng |
Experimental Protocols
To ensure accurate and reproducible sensitivity comparisons between dyes, standardized experimental protocols are essential. The following are detailed methodologies for determining the key sensitivity parameters.
Determination of Molar Absorptivity
Objective: To determine the molar extinction coefficient of a dye at its wavelength of maximum absorbance.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Solvent (e.g., deionized water, ethanol, or a specified buffer)
-
Dye powder
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of the dye powder and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare serial dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the solvent as a blank.
-
Plot a calibration curve: Plot a graph of absorbance versus concentration.
-
Calculate molar absorptivity: The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the calibration curve will be equal to the molar absorptivity.
Determination of Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a dye relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Standard dye with a known quantum yield (e.g., Rhodamine 101, Quinine Sulfate)
-
Solvent
-
Dye of interest
Procedure:
-
Prepare solutions: Prepare dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.05) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of both the standard and sample solutions at the excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and standard, respectively.
-
Determination of Limit of Detection (LOD) in Protein Staining
Objective: To determine the minimum amount of protein that can be reliably detected by a specific dye in a gel-based assay.
Materials:
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Protein standards of known concentration
-
Staining and destaining solutions for the dye being tested
-
Gel imaging system
Procedure:
-
Prepare protein dilutions: Prepare a serial dilution of a protein standard (e.g., bovine serum albumin, BSA).
-
Run electrophoresis: Load known amounts of the protein dilutions onto a polyacrylamide gel and perform electrophoresis to separate the proteins.
-
Stain the gel: Following electrophoresis, stain the gel with the dye solution according to the manufacturer's or a standardized protocol.
-
Destain the gel: Destain the gel to reduce the background and enhance the visibility of the protein bands.
-
Image the gel: Image the gel using an appropriate gel documentation system.
-
Determine LOD: The limit of detection is the lowest concentration of the protein standard that can be visually distinguished from the background.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative analysis of dye sensitivity.
Caption: Workflow for comparative sensitivity analysis of acid dyes.
References
C.I. Acid Red 138: A Comparative Guide on its Compatibility with Downstream Immunodetection
For researchers and scientists in drug development, the integrity of experimental workflows is paramount. A critical consideration is the potential interference of reagents at each step with subsequent analyses. This guide addresses the compatibility of C.I. Acid Red 138, a synthetic azo dye, with downstream immunodetection techniques such as Western blotting and immunohistochemistry. Based on its chemical properties and comparison with established staining reagents, this compound is not recommended for workflows requiring subsequent antibody-based detection.
Executive Summary
There is no direct experimental evidence in the available scientific literature to support the use of this compound as a stain in procedures followed by immunodetection. This compound is primarily an industrial dye used for textiles, paper, and other materials, valued for its colorfastness.[1][2][3] These properties are contrary to the requirements for a stain used prior to immunodetection, where easy removal (reversibility) is crucial.
As a member of the azo dye family, this compound carries a high risk of interfering with antibody-antigen interactions, a phenomenon observed with other azo dyes.[4] Therefore, it is likely incompatible with downstream immunodetection. Established, reversible protein stains like Ponceau S are the recommended alternatives for confirming protein transfer in Western blotting before immunodetection.
Comparative Analysis of Protein Stains
To understand the suitability of this compound, it is compared here with two other azo dyes commonly used in biochemical protein analysis: Ponceau S (a compatible, reversible stain) and Amido Black (largely incompatible and irreversible).
| Feature | This compound | Ponceau S | Amido Black |
| C.I. Number | 18073[2] | 27195 | 20470 |
| Dye Class | Single Azo Dye | Diazo Dye | Diazo Dye |
| Primary Application | Textile and Paper Dyeing | Reversible protein stain for membranes | Total protein stain for membranes and gels |
| Binding | Likely strong, ionic and non-polar interactions | Reversible, non-covalent binding to positive charges and non-polar regions | Strong, semi-permanent binding to proteins |
| Reversibility | Not documented; presumed to be poor due to industrial use | Excellent; easily removed with water or mild buffer washes | Poor; considered a permanent stain, incompatible with downstream applications |
| Immunodetection Compatibility | Not Recommended / Likely Incompatible | Yes, fully compatible | No, incompatible |
Potential Mechanism of Interference
Azo dyes, including this compound, have the potential to interfere with immunodetection through several mechanisms. The primary concern is the irreversible binding of the dye to the protein, which can mask the epitope—the specific site where the primary antibody binds. This prevents the antibody from recognizing its target protein, leading to a false negative result.
Recommended Alternative: Ponceau S Staining Protocol
Ponceau S is the industry-standard reversible stain for verifying protein transfer to nitrocellulose or PVDF membranes in Western blotting. Its key advantage is that it does not permanently bind to proteins and can be completely washed away before the immunodetection steps.
Experimental Protocol
-
Post-Transfer Wash : After transferring proteins from the gel to the membrane, briefly rinse the membrane in deionized water to remove any residual transfer buffer.
-
Staining : Immerse the membrane in Ponceau S staining solution (typically 0.1% Ponceau S in 5% acetic acid) and incubate at room temperature with gentle agitation for 5-10 minutes.
-
Visualization : Wash the membrane in deionized water for 1-5 minutes until red protein bands are clearly visible against a faint background.
-
Documentation : Image the membrane to document the protein transfer efficiency. Note any issues like bubbles or uneven transfer.
-
Destaining : To remove the stain, simply wash the membrane with deionized water or a buffer like Tris-Buffered Saline with Tween 20 (TBST) until the red color is gone. The membrane is now ready for the blocking step and subsequent immunodetection.
Incompatible Alternative for Comparison: Amido Black
Amido Black is another azo dye used for staining total protein on membranes. However, unlike Ponceau S, it binds very strongly to proteins and is considered a permanent or endpoint stain. Attempting to perform immunodetection after Amido Black staining would likely result in no signal due to the irreversible masking of epitopes. It is useful for applications where only total protein visualization is required.
Experimental Protocol (for Total Protein Staining Only)
-
Fixation (Optional but Recommended) : Immerse the membrane in a solution of 10% acetic acid and 25% isopropanol for 15 minutes.
-
Staining : Immerse the membrane in Amido Black staining solution (e.g., 0.1% Amido Black in 40% methanol and 10% acetic acid) for 5-10 minutes.
-
Destaining : Wash the membrane in a destaining solution (e.g., 45% methanol and 10% acetic acid) until protein bands appear as dark blue-black against a clear background.
-
Final Wash : Rinse with water and air dry. The membrane is now permanently stained.
Conclusion
While this compound is an effective red dye for industrial purposes, its properties make it unsuitable for biological applications that require downstream immunodetection. Its identity as an azo dye and its intended use in textiles suggest it binds strongly and irreversibly, which would interfere with antibody-antigen binding. For researchers needing to verify protein transfer before proceeding with Western blotting or other immunodetection methods, the use of a validated, reversible stain such as Ponceau S is strongly recommended to ensure the integrity and success of the experiment.
References
A Researcher's Guide to Protein Quantification: A Comparative Analysis of C.I. Acid Red 138 and Standard Assays
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of various protein quantification methods, with a special focus on the potential application of C.I. Acid Red 138 staining. We will delve into the principles, performance, and protocols of established assays such as the Bicinchoninic Acid (BCA) assay and the Bradford (Coomassie Blue) assay, alongside a discussion of the utility of acid dyes.
Performance Comparison of Protein Quantification Assays
Choosing the right protein quantification assay depends on several factors, including the nature of the protein, the sample matrix, the required sensitivity, and the desired linear range. The following table summarizes the key characteristics of some of the most widely used methods.
| Feature | This compound Staining (Hypothetical) | BCA Assay | Bradford Assay | UV Absorbance (280 nm) |
| Principle | Electrostatic and hydrophobic interactions of the anionic dye with proteins. | Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by chelation with bicinchoninic acid. | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues. | Inherent absorbance of UV light by aromatic amino acids (tryptophan and tyrosine). |
| Linear Range | To be determined | 20 - 2,000 µg/mL | 1.2 - 25 µg/mL (microassay) to 100 - 1,500 µg/mL (standard) | Dependent on protein extinction coefficient |
| Sensitivity | To be determined | ~25 µg/mL | ~1 µg/mL | ~10 µg/mL |
| Interfering Substances | Likely sensitive to detergents and other agents that affect protein charge. | Reducing agents, chelating agents, and substances that reduce copper. | Strong alkaline buffers, detergents. | Nucleic acids, other UV-absorbing compounds. |
| Advantages | Potentially simple, rapid, and reversible staining for visualization. | High sensitivity, good linearity, and less protein-to-protein variation than Bradford. | Fast, simple, and compatible with many common buffers. | Non-destructive, simple, and requires no special reagents. |
| Disadvantages | Lack of established and validated protocols for quantitative analysis. | Slower than Bradford, sensitive to contaminants that affect copper reduction. | High protein-to-protein variability, non-linear at high concentrations, and susceptible to detergent interference. | Accuracy is highly dependent on the amino acid composition of the protein; interference from contaminants. |
In-Depth Look at this compound Staining
This compound is an anionic azo dye. While its primary applications are in the textile industry, its chemical properties suggest a potential for use in total protein staining on membranes like nitrocellulose and PVDF, similar to the widely used Ponceau S stain. The principle of this staining method is based on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues of the proteins.
Currently, there is a lack of empirically validated data in the scientific literature regarding the linearity and quantitative accuracy of this compound for protein quantification. However, based on protocols for similar acid dyes, a hypothetical workflow can be proposed for its use as a qualitative stain to verify protein transfer efficiency in Western blotting.
Established Protein Quantification Methods: Experimental Protocols
Here, we provide detailed protocols for two of the most common colorimetric protein quantification assays.
Bicinchoninic Acid (BCA) Assay Protocol
The BCA assay is a highly sensitive and accurate method for protein quantification.
Materials:
-
BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in 0.1 M NaOH)
-
BCA Reagent B (containing 4% cupric sulfate)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 25 to 2000 µg/mL.
-
Preparation of Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Sample Preparation: Add 25 µL of each standard or unknown sample into a microplate well.
-
Reaction: Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.
Bradford Assay Protocol
The Bradford assay is a rapid and simple method for protein quantification.[1][2]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL)
-
Spectrophotometer or microplate reader
-
Cuvettes or microplates
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 100 to 1500 µg/mL.
-
Sample Preparation: Pipette 10 µL of each standard and unknown sample into separate microplate wells or cuvettes.
-
Reaction: Add 200 µL of the Bradford dye reagent to each well or cuvette and mix well.
-
Incubation: Incubate at room temperature for at least 5 minutes. The absorbance will increase over time, so samples should be incubated for no more than 1 hour.[1]
-
Measurement: Measure the absorbance at 595 nm.
-
Quantification: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the unknown samples.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting the appropriate assay, we have created the following diagrams using Graphviz.
Conclusion
While this compound may hold promise as a simple stain for the qualitative assessment of protein transfer, its utility for quantitative analysis remains to be established. For accurate and reliable protein quantification, researchers should rely on well-validated methods such as the BCA and Bradford assays. The choice between these established methods should be guided by the specific requirements of the experiment, including the sample composition and the desired level of sensitivity and accuracy. By understanding the principles and limitations of each assay, researchers can ensure the integrity and reproducibility of their experimental data.
References
Unveiling the Red Herring: C.I. Acid Red 138 Lacks Scientific Backing as a Protein Stain Alternative to Amido Black
For researchers, scientists, and drug development professionals seeking to optimize protein visualization, the quest for superior staining reagents is perpetual. While Amido Black is a well-established method for total protein staining on electrophoresis gels and western blot membranes, the potential of alternative dyes is a topic of significant interest. One such candidate, C.I. Acid Red 138, has been queried as a possible substitute. However, a thorough review of scientific literature and technical documentation reveals a critical gap: there is currently no substantiated evidence or established protocol for the use of this compound as a protein stain in a research laboratory setting.
The available information on this compound consistently points to its application as a dye for protein-based textiles like wool and silk, and in the formulation of organic pigments. While these materials are proteinaceous, the leap to precise and sensitive protein staining on analytical platforms like polyacrylamide gels or PVDF membranes is not supported by any performance data. Key metrics crucial for a scientific comparison—such as sensitivity (limit of detection), linearity of signal, and compatibility with downstream applications like mass spectrometry—are entirely absent for this compound in this context.
Consequently, a direct, data-driven comparison between this compound and Amido Black for protein staining in research applications is not feasible. This guide will therefore focus on providing a comprehensive overview of the established performance and protocols for Amido Black, a reliable and widely used protein stain.
Amido Black: A Guide to a Classic Protein Stain
Amido Black 10B is a popular anionic dye that binds to the positive amino groups of proteins, rendering them visible as dark blue bands. It is a rapid and relatively sensitive method for total protein staining on various membranes, including nitrocellulose and PVDF, as well as in polyacrylamide gels.
Performance Characteristics
Amido Black offers a balance of speed and sensitivity, making it a workhorse in many laboratories. Its performance is often compared to other common stains like Coomassie Brilliant Blue and Ponceau S.
| Feature | Amido Black | Coomassie Brilliant Blue R-250 | Ponceau S |
| Sensitivity | ~50 ng/band | ~50 ng/band | ~250 ng/band |
| Staining Time | 1-5 minutes | 5-60 minutes | 1-5 minutes |
| Reversibility | Irreversible | Irreversible | Reversible |
| Background | Moderate | Can be high | Low |
| Compatibility | Good with PVDF & Nitrocellulose | Not ideal for Nitrocellulose | Good with PVDF & Nitrocellulose |
Experimental Protocol: Total Protein Staining on a PVDF Membrane with Amido Black
This protocol outlines the steps for staining proteins transferred to a PVDF membrane after Western blotting.
Materials:
-
PVDF membrane with transferred proteins
-
Amido Black Staining Solution (0.1% w/v Amido Black 10B in 45% v/v methanol, 10% v/v acetic acid)
-
Destaining Solution (90% v/v methanol, 2% v/v acetic acid)
-
Deionized water
-
Shallow trays for incubation
-
Orbital shaker
Procedure:
-
Post-Transfer Wash: After protein transfer, wash the PVDF membrane briefly with deionized water.
-
Staining: Immerse the membrane in the Amido Black Staining Solution and incubate for 1 to 5 minutes at room temperature with gentle agitation on an orbital shaker.
-
Destaining: Transfer the membrane to the Destaining Solution. Agitate gently for 3 to 5 minutes, or until the protein bands are clearly visible against a light background. It may be necessary to change the destaining solution 2-3 times for optimal results.
-
Final Wash: Rinse the membrane thoroughly with deionized water to remove any residual destaining solution.
-
Drying and Imaging: The membrane can be air-dried and imaged using a standard flatbed scanner or gel documentation system.
Logical Workflow for Protein Staining Choice
When selecting a protein stain, researchers must consider the specific requirements of their experiment. The following diagram illustrates a decision-making process that can guide the choice between common staining methods.
A Researcher's Guide to Protein Quantification: A Comparative Analysis of Standard Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of protein concentration is a critical initial step for a wide array of experimental workflows. While the query specified an interest in C.I. Acid Red 138, a comprehensive review of scientific literature did not yield established protocols or data supporting its use for protein quantification. Therefore, this guide focuses on comparing the performance and methodologies of three widely accepted and validated protein quantification assays: the Bradford assay, the Bicinchoninic Acid (BCA) assay, and Ultraviolet (UV) Spectroscopy. Understanding the principles, advantages, and limitations of each method is crucial for selecting the most appropriate technique for a specific application.
Comparison of Key Performance Characteristics
The choice of a protein quantification assay is dependent on factors such as the nature of the protein, the composition of the sample buffer, and the required sensitivity and accuracy. The following table summarizes the key performance characteristics of the Bradford, BCA, and UV Spectroscopy assays to facilitate a direct comparison.
| Feature | Bradford Assay | Bicinchoninic Acid (BCA) Assay | UV Spectroscopy (A280) |
| Principle | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic (arginine, lysine) and aromatic amino acid residues, causing a shift in absorbance maximum from 465 nm to 595 nm.[1][2][3] | Two-step reaction: 1) Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. 2) Chelation of Cu¹⁺ by two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs at 562 nm.[4][5] | Direct measurement of absorbance at 280 nm due to the presence of aromatic amino acids (tryptophan and tyrosine) in the protein. |
| Linear Range | 1-50 µg (Micro Assay) | 0.2–50 µg (Micro Assay) | 20 to 3000 µg |
| Assay Time | ~5-10 minutes incubation at room temperature. | 30 minutes at 37°C or 2 hours at room temperature. | Immediate. |
| Interfering Substances | Strong alkaline buffers, detergents (e.g., SDS). | Reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and substances that interact with copper. | Nucleic acids and other molecules that absorb UV light at 280 nm. |
| Protein-to-Protein Variation | High, due to dependence on basic and aromatic amino acid content. | Low to moderate, as the reaction also involves the peptide backbone. | High, dependent on the content of aromatic amino acids. |
| Destructive to Sample | Yes | Yes | No, the sample can be recovered. |
Experimental Protocols
Detailed and accurate protocols are critical for reproducible and reliable results. Below are standardized protocols for the Bradford, BCA, and UV Spectroscopy assays.
Bradford Protein Assay Protocol
This protocol is based on the principle of the binding of Coomassie Brilliant Blue G-250 dye to protein molecules.
Materials:
-
Bradford reagent (commercially available or prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, then adding 100 mL of 85% phosphoric acid and diluting to 1 L with distilled water).
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm.
-
Cuvettes or microplate.
-
Distilled water and buffer for dilutions.
Procedure:
-
Preparation of Standards: Prepare a series of protein standards by diluting the BSA stock solution to concentrations ranging from 0.05 to 0.5 mg/mL. Also prepare a blank containing only the dilution buffer.
-
Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the assay.
-
Assay:
-
For a standard cuvette assay, add 20 µL of each standard and unknown sample to separate cuvettes.
-
Add 1 mL of Bradford reagent to each cuvette and mix well.
-
For a microplate assay, add 10 µL of each standard and unknown sample to separate wells, followed by 180 µL of Bradford reagent.
-
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Determine the concentration of the unknown sample by interpolating its absorbance value from the standard curve.
Bicinchoninic Acid (BCA) Protein Assay Protocol
This protocol relies on the reduction of cupric ions by protein, followed by the colorimetric detection of the cuprous ions.
Materials:
-
BCA working reagent (prepared by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B, as supplied in commercial kits).
-
Protein standard solution (e.g., BSA) at a known concentration.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm.
-
Cuvettes or microplate.
-
Incubator or water bath set to 37°C or 60°C.
Procedure:
-
Preparation of Standards: Prepare a dilution series of the BSA standard with concentrations ranging from 20 to 2,000 µg/mL. Prepare a blank with the same buffer used for the standards.
-
Sample Preparation: Prepare dilutions of the unknown protein sample to ensure the concentration is within the assay's linear range.
-
Assay (Microplate Protocol):
-
Pipette 25 µL of each standard and unknown sample into separate microplate wells.
-
Add 200 µL of the BCA working reagent to each well and mix gently.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes or at 60°C for 15-60 minutes for an enhanced protocol.
-
Cooling: Cool the plate to room temperature.
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: Create a standard curve by plotting the absorbance values of the standards against their concentrations. Use the standard curve to determine the concentration of the unknown samples.
UV Spectroscopy (A280) Protocol
This method directly measures the absorbance of a protein solution at 280 nm.
Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Buffer used to dissolve the protein sample (for blanking).
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to 280 nm.
-
Blanking: Fill a quartz cuvette with the same buffer your protein is dissolved in and use it to zero the spectrophotometer.
-
Measurement:
-
Clean the cuvette, then fill it with your protein sample.
-
Measure the absorbance at 280 nm. It is also recommended to measure the absorbance at 320 nm to check for light scattering due to aggregation.
-
A full wavelength scan from 220 nm to 340 nm can provide additional information about sample purity.
-
-
Calculation: Use the Beer-Lambert law to calculate the protein concentration:
-
Concentration (mg/mL) = (Absorbance at 280 nm - Absorbance at 320 nm) / Molar Extinction Coefficient (ε) in (mg/mL)⁻¹cm⁻¹
-
The path length is typically 1 cm. The molar extinction coefficient is specific to each protein and can be calculated based on its amino acid sequence.
-
Mandatory Visualizations
To better illustrate the experimental and logical processes, the following diagrams outline the key steps in a typical dye-binding protein quantification assay and the decision-making process for selecting an appropriate assay.
General workflow for a dye-binding protein quantification assay.
Logical relationship for selecting a protein quantification assay.
References
- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. Bradford protein assay | Abcam [abcam.com]
- 3. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 4. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 5. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Navigating the Landscape of Protein Stains: A Comparative Guide for Researchers
A comprehensive evaluation of commonly used protein stains reveals distinct advantages for specific research applications. While C.I. Acid Red 138 is a notable dye in the textile industry, scientific literature does not support its use as a protein stain in biological research. This guide, therefore, focuses on a comparative analysis of established protein staining methods to assist researchers, scientists, and drug development professionals in selecting the optimal stain for their specific protein types and experimental needs.
Performance Comparison of Common Protein Stains
The selection of an appropriate protein stain is critical for the accurate visualization and quantification of proteins separated by gel electrophoresis. The ideal stain should offer high sensitivity, a broad linear dynamic range, and compatibility with downstream applications such as mass spectrometry. This section provides a quantitative comparison of four widely used protein stains: Coomassie Brilliant Blue, Ponceau S, Silver Staining, and the fluorescent dye SYPRO Ruby.
| Feature | Coomassie Brilliant Blue R-250 | Ponceau S | Silver Staining | SYPRO Ruby |
| Limit of Detection | ~25 ng[1] | ~200 ng[2] | ~0.25-1 ng[3][4] | ~0.25-0.5 ng[4] |
| Linear Dynamic Range | Moderate | Narrow | Narrow (1-30 ng for some proteins) | Broad (over 3 orders of magnitude) |
| Staining Time | 10-135 min | 5-15 min | 30-120 min | ~3 hours (overnight for maximal sensitivity) |
| Reversibility | No (destaining required) | Yes | No | No |
| Compatibility with Mass Spectrometry | Yes | Yes (after destaining) | Limited (special protocols required) | Yes |
| Primary Application | General protein visualization | Rapid verification of protein transfer to membranes | Detection of low-abundance proteins | Quantitative proteomics, detection of low-abundance proteins |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following section outlines the standard protocols for the compared protein stains.
Coomassie Brilliant Blue Staining Protocol
Coomassie Brilliant Blue is a popular choice for routine protein gel staining due to its simplicity and cost-effectiveness.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 20% to 40% methanol, 10% acetic acid.
-
Fixing Solution (optional but recommended): 50% ethanol, 10% acetic acid.
Procedure:
-
Fixation (Optional): After electrophoresis, immerse the gel in the fixing solution for 15-30 minutes. This step helps to precipitate the proteins within the gel matrix.
-
Staining: Decant the fixing solution and add the Coomassie staining solution. Gently agitate the gel for 2-4 hours at room temperature.
-
Destaining: Remove the staining solution and add the destaining solution. Agitate the gel and change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
Ponceau S Staining Protocol
Ponceau S is a rapid and reversible stain primarily used to confirm successful protein transfer from a gel to a membrane (e.g., nitrocellulose or PVDF) in Western blotting.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST).
Procedure:
-
Staining: After protein transfer, immerse the membrane in the Ponceau S staining solution for 5-10 minutes with gentle agitation.
-
Washing: Rinse the membrane with deionized water to remove excess stain and visualize the protein bands.
-
Destaining: To completely remove the stain before antibody incubation, wash the membrane with several changes of deionized water or TBST until the red color disappears.
Silver Staining Protocol
Silver staining is a highly sensitive method for detecting very low amounts of protein.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid.
-
Sensitizing Solution: e.g., 0.02% sodium thiosulfate.
-
Silver Nitrate Solution: 0.1% silver nitrate.
-
Developing Solution: e.g., 2% sodium carbonate with 0.04% formaldehyde.
-
Stop Solution: 5% acetic acid.
Procedure:
-
Fixation: Fix the gel in the fixing solution for at least 30 minutes.
-
Washing: Wash the gel with deionized water for 10-20 minutes.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water.
-
Silver Incubation: Incubate the gel in the silver nitrate solution for 20-30 minutes.
-
Washing: Briefly rinse the gel with deionized water.
-
Development: Add the developing solution and agitate until the desired band intensity is reached.
-
Stopping the Reaction: Stop the development by adding the stop solution.
SYPRO Ruby Fluorescent Staining Protocol
SYPRO Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.
Materials:
-
Fixing Solution: 50% methanol, 7% acetic acid.
-
SYPRO Ruby Protein Gel Stain.
-
Destaining Solution: 10% methanol, 7% acetic acid.
Procedure:
-
Fixation: Following electrophoresis, fix the gel in the fixing solution for at least 30 minutes.
-
Washing: Wash the gel three times with deionized water for 10 minutes each.
-
Staining: Incubate the gel in SYPRO Ruby protein gel stain for at least 3 hours, or overnight for maximum sensitivity, with gentle agitation and protected from light.
-
Destaining: Destain the gel in 10% methanol, 7% acetic acid for 30 minutes.
-
Washing: Rinse the gel with deionized water.
-
Imaging: Image the gel using a fluorescence imager with appropriate excitation and emission filters.
Visualizing the Experimental Workflow
To provide a clear overview of the general protein staining process, the following diagram illustrates the key steps from sample preparation to final analysis.
Caption: A flowchart illustrating the major steps in a typical protein staining experiment.
References
Safety Operating Guide
Navigating the Disposal of C.I. Acid Red 138: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of C.I. Acid Red 138 is crucial for maintaining a safe and compliant laboratory environment. This guide offers a comprehensive overview of the recommended procedures for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can minimize environmental impact and ensure the safety of their personnel.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following information is based on general principles of laboratory chemical waste management and data from SDS for similar acid red and azo dyes. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always handle chemical waste in accordance with local, state, and federal regulations.
Key Safety and Disposal Data
The following table summarizes typical data for acid red dyes. This information should be used as a general guideline in the absence of a specific SDS for this compound.
| Parameter | Guideline | Source/Comment |
| Chemical Name | This compound | |
| CAS Number | 15792-43-5 | |
| Chemical Class | Monoazo Dye | |
| Physical State | Red Powder | |
| Solubility | Soluble in water | |
| Primary Hazards | May cause eye, skin, and respiratory irritation. Potential for irreversible effects. Harmful if swallowed. | Based on SDS for similar acid red dyes.[1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Discharge into the environment should be avoided. | General hazard for many synthetic dyes. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or with respiratory protection for dust. | Standard laboratory practice for handling powdered chemicals.[1][2] |
| Disposal Consideration | Collect as hazardous waste. Do not dispose of down the drain. | Azo dyes should be collected for disposal by a licensed waste contractor.[3][4] |
Experimental Protocol: Trichrome Staining of Tissue Sections
This protocol provides a common laboratory application for an acid red dye, such as this compound, in a trichrome staining procedure to differentiate collagen from other tissue components. This process will generate various waste streams that require proper disposal.
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
Bouin's Fluid (contains picric acid, formaldehyde, and acetic acid)
-
Weigert's Iron Hematoxylin
-
This compound Staining Solution (e.g., 1% in 1% acetic acid)
-
Phosphotungstic/Phosphomolybdic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Graded alcohols (e.g., 95%, 100%)
-
Xylene or xylene substitute
-
Staining jars and slide racks
-
Personal Protective Equipment (PPE)
Procedure:
-
Mordanting: Place slides in pre-heated Bouin's Fluid at 56°C for 1 hour.
-
Rinsing: Rinse slides in running tap water for 5-10 minutes to remove the yellow color.
-
Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Rinsing: Rinse in running tap water for 5-10 minutes.
-
Cytoplasmic Staining: Stain in this compound solution for 5-10 minutes.
-
Rinsing: Briefly rinse with deionized water.
-
Differentiation: Place slides in Phosphotungstic/Phosphomolybdic Acid Solution for 10-15 minutes.
-
Collagen Staining: Stain in Aniline Blue Solution for 5-10 minutes.
-
Rinsing: Rinse in 1% Acetic Acid Solution for 1 minute.
-
Dehydration: Dehydrate the sections through graded alcohols.
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Coverslipping: Mount coverslips using a suitable mounting medium.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated during the Trichrome Staining Protocol.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
Based on the experimental protocol, the following waste streams will be generated and must be disposed of correctly:
1. Solid Waste:
-
Description: This includes unused this compound powder, contaminated weighing paper, paper towels, and personal protective equipment (gloves, etc.).
-
Procedure:
-
Carefully collect all solid waste contaminated with this compound.
-
Place these materials in a designated, properly labeled hazardous solid waste container.
-
Ensure the container is kept closed when not in use.
-
2. Aqueous Waste:
-
Description: This stream includes the this compound staining solution, as well as all subsequent rinses and solutions that come into contact with the dye (e.g., acetic acid rinse, phosphotungstic/phosphomolybdic acid, aniline blue). Due to the presence of the dye and other chemicals, this waste should not be disposed of down the drain.
-
Procedure:
-
Collect all aqueous waste containing this compound and other staining reagents in a designated, properly labeled hazardous aqueous waste container.
-
The container should be compatible with acidic solutions.
-
Do not mix with solvent waste.
-
Keep the container securely capped.
-
3. Solvent Waste:
-
Description: This includes the graded alcohols and xylene (or xylene substitutes) used for dehydration and clearing. This waste is considered flammable.
-
Procedure:
-
Collect all solvent waste in a designated, properly labeled hazardous solvent waste container.
-
Ensure the container is compatible with organic solvents.
-
Do not mix with aqueous or solid waste.
-
Keep the container tightly sealed and store it in a well-ventilated area away from ignition sources.
-
Final Disposal:
-
All hazardous waste containers (solid, aqueous, and solvent) must be collected by your institution's Environmental Health and Safety (EHS) department for disposal by a licensed waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound and associated waste, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling C.I. Acid Red 138
Essential Safety and Handling Guide for C.I. Acid Red 138
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 15792-43-5), a monoazo acid dye.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is essential to prevent exposure through inhalation, skin, or eye contact.[3]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved particulate respirator | To prevent inhalation of airborne dye particles.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or latex) | Prevents direct skin contact with the dye. |
| Body Protection | Lab coat or chemical-resistant apron | Protects clothing and prevents skin exposure. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize dust and aerosol formation.
-
Avoid contact with skin and eyes.
-
Wear suitable protective clothing.
-
Use non-sparking tools to prevent ignition sources.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Incompatible with strong oxidizing agents.
Disposal Plan: Waste Management
Proper disposal of this compound is crucial to prevent environmental contamination.
Spill and Leakage Procedures:
-
Remove Ignition Sources: Eliminate all potential sources of ignition from the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Clean-up:
-
For solid spills, dampen the material with 60-70% methanol before transferring to a suitable container.
-
Use absorbent paper dampened with methanol to collect any remaining material.
-
Wash the contaminated surface with a soap and water solution.
-
-
Disposal of Contaminated Materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.
Waste Disposal:
-
Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems.
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Experimental Workflow: Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
